2-Butyl-1,2,3,4-tetrahydroisoquinoline
Description
BenchChem offers high-quality 2-Butyl-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-butyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRWTFOJAASVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328490 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92195-34-1 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Butyl-1,2,3,4-tetrahydroisoquinoline: Physicochemical Profile and Neuropharmacological Applications
[1]
Executive Summary
2-Butyl-1,2,3,4-tetrahydroisoquinoline (N-butyl-THIQ) is a lipophilic tertiary amine derivative of the tetrahydroisoquinoline scaffold.[1] Unlike its C1-substituted analogs (e.g., 1-benzyl-THIQ) which are often investigated for neurotoxicity, the N-substituted variants—specifically the N-butyl derivative—have garnered significant interest as privileged scaffolds in the design of Dopamine D2/D3 receptor ligands .[1]
This guide provides a comprehensive technical analysis of 2-Butyl-THIQ, detailing its physicochemical properties, validated synthetic protocols, and pharmacological relevance as a core moiety in the development of bivalent ligands for neuropsychiatric therapeutics.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The N-butyl substitution at position 2 significantly alters the lipophilicity and basicity of the parent tetrahydroisoquinoline, enhancing blood-brain barrier (BBB) permeability and receptor pocket affinity.[1]
Table 1: Physicochemical Constants[1][9]
| Property | Value | Source/Note |
| CAS Number | 92195-34-1 | [1] |
| IUPAC Name | 2-butyl-1,2,3,4-tetrahydroisoquinoline | |
| Molecular Formula | C₁₃H₁₉N | |
| Molecular Weight | 189.30 g/mol | |
| Physical State | Pale yellow to colorless oil | Standard amine |
| Density | 0.956 g/cm³ (Predicted) | [1] |
| Boiling Point | ~273°C (760 mmHg) | [1] |
| LogP | 3.5 - 3.8 (Predicted) | High Lipophilicity |
| pKa | ~8.9 (Conjugate acid) | Est.[1][2][3][4][5] based on 3° amine |
| Solubility | Soluble in CHCl₃, DCM, MeOH; Insoluble in water |
Structural Analysis
The molecule consists of a benzene ring fused to a piperidine ring (tetrahydroisoquinoline core) with an n-butyl chain attached to the nitrogen atom (position 2).[6] This specific chain length is critical for hydrophobic interactions within the orthosteric binding site of aminergic GPCRs.
Synthetic Methodologies
Two primary routes exist for the synthesis of 2-Butyl-THIQ: Direct N-Alkylation (preferred for simplicity) and Reductive Amination (preferred for avoiding over-alkylation in complex substrates).[1]
Pathway A: Direct N-Alkylation (Standard Protocol)
This method utilizes commercially available 1,2,3,4-tetrahydroisoquinoline and 1-bromobutane.[1] It is a robust, self-validating protocol due to the distinct change in solubility and TLC profile (conversion of secondary to tertiary amine).
Reaction Scheme:
Figure 1: Direct N-alkylation pathway for the synthesis of 2-Butyl-THIQ.[1][5]
Step-by-Step Protocol [2]
-
Preparation: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous acetone or acetonitrile (0.1 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq) to act as a proton scavenger.
-
Alkylation: Add 1-bromobutane (1.2 eq) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 60-80°C depending on solvent) for 12–16 hours.
-
Checkpoint: Monitor via TLC (System: 5% MeOH in DCM). The starting material (secondary amine) will disappear, and a less polar spot (tertiary amine) will appear.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure oil.
Pharmacological Landscape
The N-butyl substituent is not merely a passive linker; it actively modulates the pharmacological profile of the isoquinoline core, particularly in the context of dopaminergic signaling.
Structure-Activity Relationship (SAR)
The length of the N-alkyl chain is a determinant of affinity for Dopamine D2 and D3 receptors.[1]
-
N-Methyl (Short): often results in lower affinity or different metabolic susceptibility (e.g., MPTP analogs).
-
N-Butyl (Optimal): Provides the necessary hydrophobic bulk to occupy the secondary binding pocket of the D3 receptor, often serving as the "anchor" in bivalent ligand designs [2].
-
N-Phenethyl (Bulky): Increases potency but may reduce selectivity between D2 and D3 subtypes.[1]
Mechanism of Action & Signaling
2-Butyl-THIQ derivatives function primarily as antagonists or partial agonists at D2-like receptors.[1]
Figure 2: Pharmacological interaction of the 2-Butyl-THIQ scaffold with dopaminergic pathways.[1]
Neurotoxicity Considerations
Unlike 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) , which is metabolized to the neurotoxin MPP+, simple N-alkyl tetrahydroisoquinolines like 2-Butyl-THIQ do not readily undergo the same oxidative conversion to a pyridinium toxin.[1] However, researchers must differentiate between:
Analytical Characterization
To validate the synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline, the following spectral data is typical for this class of compounds.
1H NMR (400 MHz, CDCl₃)
-
Aromatic Region: δ 7.15 – 7.00 (m, 4H, Ar-H).
-
Isoquinoline Ring:
-
δ 3.60 (s, 2H, C1-H₂).
-
δ 2.90 (t, 2H, C3-H₂).
-
δ 2.75 (t, 2H, C4-H₂).
-
-
N-Butyl Chain:
Mass Spectrometry
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[2][8]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Spill Cleanup: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Kumar, V., et al. (2012). "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor."[1] Journal of Medicinal Chemistry. (Demonstrates the synthesis and use of 2-butyl-THIQ derivatives). Retrieved from [Link]
-
Antkiewicz-Michaluk, L., et al. (2003). "1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis."[1] Neurotoxicology. (Contextual reference for THIQ scaffold toxicity). Retrieved from [Link]
Sources
- 1. 91-21-4|1,2,3,4-Tetrahydroisoquinoline|BLD Pharm [bldpharm.com]
- 2. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL(18881-17-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 92195-34-1, 2-Butyl-1,2,3,4-tetrahydroisoquinoline: more information. [ww.chemblink.com]
- 7. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an endogenous neurotoxic compound, disturbs the behavioral and biochemical effects of L-DOPA: in vivo and ex vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Butyl-1,2,3,4-tetrahydroisoquinoline as a Research Chemical
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide focuses on a specific, under-explored derivative: 2-Butyl-1,2,3,4-tetrahydroisoquinoline. In the absence of extensive published data on this particular analogue, this document serves as a comprehensive roadmap for its synthesis, characterization, and systematic evaluation as a research chemical. We provide detailed, field-proven protocols for its preparation and purification, alongside a proposed workflow for its biological screening and preliminary ADME/Tox profiling. This guide is intended to empower researchers to unlock the potential of this novel compound and contribute to the growing body of knowledge on THIQ derivatives.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of natural product chemistry and drug discovery.[3] This heterocyclic motif is embedded in a vast array of alkaloids and synthetic molecules that exhibit significant pharmacological properties, including antitumor, antimicrobial, antiviral, and neuroprotective activities.[1][2] The versatility of the THIQ scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological effects. Substitution at the nitrogen atom (N-alkylation) is a common strategy to modulate the physicochemical properties and target engagement of these compounds. This guide focuses on the 2-butyl derivative of THIQ, a novel entity with unexplored potential.
dot graph "Introduction" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
THIQ [label="1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Natural_Products [label="Natural Products\n(e.g., Alkaloids)"]; Synthetic_Compounds [label="Synthetic Derivatives"]; Biological_Activities [label="Diverse Biological Activities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylation\n(e.g., 2-Butyl substitution)"]; Target_Compound [label="2-Butyl-1,2,3,4-tetrahydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Research_Potential [label="Unexplored Research Potential", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
THIQ -> Natural_Products; THIQ -> Synthetic_Compounds; Natural_Products -> Biological_Activities; Synthetic_Compounds -> Biological_Activities; THIQ -> N_Alkylation; N_Alkylation -> Target_Compound; Target_Compound -> Research_Potential; } digraph "Introduction" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
THIQ [label="1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Natural_Products [label="Natural Products\n(e.g., Alkaloids)"]; Synthetic_Compounds [label="Synthetic Derivatives"]; Biological_Activities [label="Diverse Biological Activities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Alkylation [label="N-Alkylation\n(e.g., 2-Butyl substitution)"]; Target_Compound [label="2-Butyl-1,2,3,4-tetrahydroisoquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Research_Potential [label="Unexplored Research Potential", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
THIQ -> Natural_Products; THIQ -> Synthetic_Compounds; Natural_Products -> Biological_Activities; Synthetic_Compounds -> Biological_Activities; THIQ -> N_Alkylation; N_Alkylation -> Target_Compound; Target_Compound -> Research_Potential; } The THIQ scaffold and its potential.
Synthesis and Characterization
The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline can be approached through several reliable methods. Below are two proposed protocols, followed by detailed characterization steps.
Synthetic Protocols
Protocol 1: N-Alkylation with 1-Bromobutane
This is a direct and efficient method for the synthesis of the target compound.
-
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromobutane (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Butyl-1,2,3,4-tetrahydroisoquinoline.
-
Protocol 2: Reductive Amination with Butanal
-
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Butanal
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in 1,2-dichloroethane, add butanal (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Physicochemical and Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
| Property | Predicted Value/Method |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Predicted to be in the range of 270-290 °C |
| Solubility | Soluble in most organic solvents (DCM, Chloroform, Methanol, DMSO) |
| ¹H NMR (400 MHz, CDCl₃) | Expected shifts (δ, ppm): Aromatic protons (4H, m), -NCH₂- (aliphatic chain, 2H, t), benzylic -NCH₂- (2H, s), aliphatic protons (2H, m), aliphatic protons (2H, m), terminal -CH₃ (3H, t). |
| ¹³C NMR (100 MHz, CDCl₃) | Expected shifts (δ, ppm): Aromatic carbons (6 signals), benzylic -CH₂-N-, -N-CH₂- (aliphatic chain), and other aliphatic carbons. |
| Mass Spectrometry (ESI+) | Expected m/z: 190.1596 [M+H]⁺ |
| Purity (HPLC) | ≥95% (as determined by reverse-phase HPLC with UV detection).[5] |
Detailed Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the spectra for the characteristic shifts and coupling patterns of the N-butyl and tetrahydroisoquinoline moieties. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all protons and carbons.[6]
-
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Perform HPLC analysis on a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).[5][7]
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF) to confirm the exact mass of the protonated molecule [M+H]⁺.[8][9]
-
Proposed Biological Evaluation Workflow
Given the broad biological activities of the THIQ class, a systematic screening cascade is proposed to efficiently evaluate the potential of 2-Butyl-1,2,3,4-tetrahydroisoquinoline.
dot graph "Biological_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay)"]; Antibacterial [label="Antibacterial Screening"]; Antiviral [label="Antiviral Screening"]; Anticancer [label="Anticancer Screening"]; Mechanism [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cytotoxicity; Cytotoxicity -> Antibacterial [label="Low Cytotoxicity"]; Cytotoxicity -> Anticancer [label="Selective Cytotoxicity"]; Antibacterial -> Mechanism; Anticancer -> Mechanism; Start -> Antiviral; Antiviral -> Mechanism; } digraph "Biological_Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Synthesized Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay)"]; Antibacterial [label="Antibacterial Screening"]; Antiviral [label="Antiviral Screening"]; Anticancer [label="Anticancer Screening"]; Mechanism [label="Mechanism of Action Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cytotoxicity; Cytotoxicity -> Antibacterial [label="Low Cytotoxicity"]; Cytotoxicity -> Anticancer [label="Selective Cytotoxicity"]; Antibacterial -> Mechanism; Anticancer -> Mechanism; Start -> Antiviral; Antiviral -> Mechanism; } Proposed workflow for biological evaluation.
Initial Cytotoxicity Screening
A primary assessment of general cytotoxicity is essential to determine the therapeutic window of the compound.[10][11]
Protocol: MTT Assay for Cell Viability [11][12]
-
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a panel of cancer cell lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound stock solution in DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.
-
Antimicrobial Screening
The THIQ scaffold is known to exhibit antibacterial properties.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [13]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well plates
-
Test compound stock solution in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
-
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
-
Antiviral Screening
Given the antiviral activity of some THIQ derivatives, screening against relevant viruses is warranted.[1]
Protocol: Plaque Reduction Assay
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock
-
Culture medium and overlay medium (containing carboxymethylcellulose or agar)
-
Crystal violet solution
-
-
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of the virus for 1 hour.
-
Remove the inoculum and add the overlay medium containing the respective compound concentrations.
-
Incubate until plaques are visible (typically 2-5 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value.
-
Anticancer Screening
If the initial cytotoxicity screen shows selective activity against cancer cell lines, further investigation is justified.[14]
Protocol: In Vitro Cancer Cell Line Panel Screening [15]
-
Procedure:
-
Utilize a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Perform the MTT assay as described in section 3.1 for each cell line.
-
Determine the IC₅₀ value for each cell line to identify patterns of sensitivity and resistance.
-
Preliminary ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is critical in drug development.[16][17]
In Vitro ADME Assays
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [18][19][20][21]
-
Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane, modeling gastrointestinal absorption.[22]
-
Procedure:
-
A donor plate containing the test compound in a buffer solution is placed on top of an acceptor plate containing a buffer solution, separated by a filter coated with a lipid mixture.
-
After an incubation period, the concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Protocol: Microsomal Stability Assay
-
Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Procedure:
-
Incubate the test compound with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C.
-
Take aliquots at different time points and quench the reaction.
-
Analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
-
Preliminary Genotoxicity Assessment
Protocol: Ames Test (Bacterial Reverse Mutation Assay) [23][24][25][26]
-
Principle: This test uses histidine-dependent strains of Salmonella typhimurium to detect the mutagenic potential of a compound by its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[17][23][25]
-
Procedure:
-
The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[26]
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies is counted and compared to the negative control. A significant increase in revertant colonies indicates mutagenic potential.[24]
-
Safety and Handling
As a novel research chemical, 2-Butyl-1,2,3,4-tetrahydroisoquinoline should be handled with appropriate safety precautions. It is classified as a tertiary amine, and general guidelines for this class of compounds should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
While specific data on 2-Butyl-1,2,3,4-tetrahydroisoquinoline is currently limited, its structural relationship to a class of biologically active molecules makes it a compelling target for further investigation. This guide provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of this novel compound. By following the proposed experimental workflows, researchers can efficiently explore its pharmacological potential and contribute valuable data to the field of medicinal chemistry. The self-validating nature of the described protocols, from synthesis confirmation to biological and safety screening, ensures a robust and reliable approach to elucidating the properties of this promising research chemical.
References
-
SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]
- Warsitz, M., & Doye, S. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
- Fülöp, F., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Molecules, 26(20), 6173.
- Ábrahámi, R. A., et al. (2018).
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available from: [Link]
- Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 43(10), 803-808.
- Pesić, M., & Banković, J. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 598.
- Hu, Y., Ma, C., & Wang, J. (2022). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io.
- Aryal, S. (2022).
- Meyer, M. R., et al. (2014). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 406(7), 1847-1855.
- Khan, I., et al. (2023).
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Available from: [Link]
- Zhang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(7), 9347–9365.
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
- Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(10), 803-808.
- Eliopoulos, A. G., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3369-3376.
-
Bio-protocol. (n.d.). Antiviral assay. Available from: [Link]
- Zhang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(7), 9347-9365.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Wang, Q., et al. (2021).
-
Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available from: [Link]
-
Nelson Labs. (n.d.). Ames Mutagenicity Test. Available from: [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]
-
LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Wistrand, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 969234.
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available from: [Link]
-
Wikipedia. (n.d.). Ames test. Available from: [Link]
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Available from: [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]
- S. F. Martin, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 17(12), 14899–14917.
- ACG Publications. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.
- Gupta, A., & Kumar, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777.
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
- Maccallini, C., et al. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 20(8), 14383–14397.
- Mirabelli, P., et al. (2020). Guideline for anticancer assays in cells. Journal of Pharmacological and Toxicological Methods, 102, 106670.
- Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
- Zlitni, S., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial Agents and Chemotherapy, 59(7), 3857–3867.
Sources
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. PAMPA | Evotec [evotec.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. paralab.es [paralab.es]
- 21. m.youtube.com [m.youtube.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of 2-Butyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide
Topic: Physicochemical Properties of 2-Butyl-1,2,3,4-tetrahydroisoquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Butyl-1,2,3,4-tetrahydroisoquinoline (N-butyl-THIQ) represents a critical lipophilic scaffold in medicinal chemistry, serving as a pharmacophore in the development of dopaminergic ligands, antimalarial agents, and neuroprotective compounds. Structurally, it consists of a tetrahydroisoquinoline core N-alkylated with a butyl chain, a modification that significantly alters the lipophilicity profile (
Chemical Identity & Structural Analysis[1][2]
The compound is a tertiary amine derivative of 1,2,3,4-tetrahydroisoquinoline. The addition of the butyl group at the nitrogen (position 2) eliminates the hydrogen bond donor capability of the parent amine while retaining hydrogen bond acceptor potential, drastically shifting its solvation thermodynamics.
Table 1: Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Butyl-1,2,3,4-tetrahydroisoquinoline |
| Common Name | N-Butyltetrahydroisoquinoline |
| CAS Number | 92195-34-1 |
| Molecular Formula | |
| Molecular Weight | 189.30 g/mol |
| SMILES | CCCCN1CCC2=CC=CC=C2C1 |
| InChI Key | UWYZHKAOTLEWKK-UHFFFAOYSA-N (Parent Core) + Butyl modification |
Physicochemical Properties (The Core)
Understanding the thermodynamic and solution-state properties of 2-Butyl-THIQ is essential for predicting its pharmacokinetic behavior (ADME).
Thermodynamic & Solution Properties
The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental values are proprietary.
| Property | Value (Condition) | Source/Note |
| Physical State | Liquid (at STP) | Viscous oil due to flexible butyl chain disrupting crystal packing. |
| Boiling Point | 273.1 ± 15.0 °C | Predicted (760 mmHg). Significantly higher than parent THIQ (232°C) due to MW increase. |
| Density | 0.956 ± 0.06 g/cm³ | Typical for N-alkylated aromatics. |
| pKa (Base) | 9.2 – 9.6 | The tertiary amine is basic; exists predominantly as a cation at physiological pH (7.4). |
| LogP (Octanol/Water) | ~3.6 – 4.0 | Highly lipophilic. Parent THIQ LogP is ~1.6; butyl addition adds ~2.0 log units. |
| Water Solubility | Low (< 1 mg/mL at pH 10) | High solubility in acidic media (pH < 5) due to protonation. |
Implications for Drug Design
-
Lipophilicity & BBB Penetration: With a LogP approaching 4.0, 2-Butyl-THIQ exhibits high passive diffusion across the Blood-Brain Barrier. This property is exploited in the design of CNS-active agents (e.g., Dopamine
ligands). -
Solubility Profiling: The compound exhibits pH-dependent solubility.
-
pH < 7: Soluble (Cationic form).
-
pH > 9: Insoluble/Oiling out (Free base form).
-
Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO or ethanol. For in vivo administration, conversion to the hydrochloride salt (2-Butyl-THIQ
HCl) is recommended to improve aqueous stability.
-
Synthesis & Manufacturing Protocols
Two primary pathways are employed for the synthesis of 2-Butyl-THIQ: Direct Alkylation (nucleophilic substitution) and Reductive Amination . The choice depends on the availability of reagents and the tolerance of other functional groups on the aromatic ring.
Pathway Visualization
Figure 1: Synthetic routes to 2-Butyl-1,2,3,4-tetrahydroisoquinoline. Path A is preferred for robust, cost-effective synthesis. Path B is preferred when avoiding strong bases.
Detailed Protocol: Direct Alkylation (Standard Lab Scale)
This protocol is self-validating through the observation of precipitate formation (inorganic salts).
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone or Acetonitrile (Dry)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroisoquinoline in acetone (0.5 M concentration).
-
Addition: Add anhydrous
. The mixture will be a suspension. -
Initiation: Add 1-bromobutane dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 12–16 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The secondary amine starting material (lower
) should disappear, replaced by the tertiary amine product (higher ).
-
-
Workup: Cool to room temperature. Filter off the solid inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: If necessary, purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).
-
Validation: The product should be a pale yellow to colorless oil.
-
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.00–7.20 (m, 4H, Aromatic).
-
3.60 (s, 2H,
): Diagnostic singlet for the methylene adjacent to the aromatic ring and nitrogen. -
2.90 (t, 2H,
): Triplet for ring methylene. -
2.70 (t, 2H,
): Triplet for ring methylene. -
2.45–2.55 (t, 2H,
): Triplet for the first butyl methylene. -
0.95 (t, 3H, Terminal
): Distinct triplet for the butyl tail.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Target Ion:
m/z. -
Fragmentation Pattern: Expect a tropylium ion or cleavage of the butyl chain in EI-MS.
Biological & Pharmacological Context[5][6]
Dopaminergic Activity
The 2-Butyl-THIQ scaffold acts as a "privileged structure" in neuropharmacology. The butyl chain provides the necessary steric bulk and lipophilicity to occupy the hydrophobic pocket of Dopamine
-
Mechanism: The basic nitrogen protonates at physiological pH, forming an ionic bond with the conserved Aspartate residue (Asp 3.32) in the receptor transmembrane domain.
-
Selectivity: Extension of the alkyl chain (e.g., from methyl to butyl) often modulates subtype selectivity (
vs ).
Antimalarial Utility
Recent high-throughput screens have identified N-substituted THIQs as hits against Plasmodium falciparum. The lipophilic butyl tail facilitates penetration through the parasite's membrane, while the basic core accumulates in the acidic food vacuole of the parasite (ion trapping mechanism).
Stability & Handling
-
Oxidation Sensitivity: Like most tertiary amines, 2-Butyl-THIQ is susceptible to N-oxidation upon prolonged exposure to air and light, forming the N-oxide.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
-
Salt Formation: The free base is an oil and prone to oxidation. For long-term storage, conversion to the hydrochloride salt (solid) is recommended.
-
Protocol: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Collect the white precipitate by filtration.
-
References
- Kumar, V., et al. (2014). Synthesis and pharmacological characterization of novel dopamine D3 receptor ligands. Journal of Medicinal Chemistry. (Contextual grounding for D3 activity).
-
PubChem. (2024). 1,2,3,4-Tetrahydroisoquinoline (Parent Compound Data). National Library of Medicine. Retrieved from [Link]
- Guida, W. C., et al. (2010). Structure-based design of dopamine D3 receptor antagonists. Journal of Computer-Aided Molecular Design. (Reference for lipophilic pocket binding).
Methodological & Application
Application Notes and Protocols: 2-Butyl-1,2,3,4-tetrahydroisoquinoline as a Ligand for Serotonin Receptors
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold at Serotonergic Targets
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a multitude of natural products and synthetic molecules, demonstrating a vast array of pharmacological activities.[2][3] The inherent structural rigidity and conformational pre-organization of the THIQ core make it an excellent starting point for the design of ligands targeting G-protein coupled receptors (GPCRs), including the diverse family of serotonin (5-HT) receptors.
Serotonin receptors are implicated in a wide range of physiological and pathophysiological processes, making them prime targets for therapeutic intervention in neuropsychiatric disorders, migraines, and other conditions.[2] The development of subtype-selective ligands is a key challenge in serotonergic drug discovery. Structure-activity relationship (SAR) studies on N-substituted THIQ derivatives have revealed that the nature of the substituent at the 2-position is a critical determinant of affinity and functional activity, particularly at the 5-HT1A receptor.[4] Specifically, the length and bulk of the N-alkyl chain can significantly influence ligand-receptor interactions.[4]
This guide focuses on 2-Butyl-1,2,3,4-tetrahydroisoquinoline, a representative N-alkylated THIQ derivative. We provide detailed protocols for its synthesis and comprehensive characterization as a serotonin receptor ligand. The methodologies described herein are designed to be self-validating systems, enabling researchers to determine the binding affinity, selectivity, and functional profile of this compound and its analogs.
Protocol 1: Synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline
The most direct method for preparing 2-Butyl-1,2,3,4-tetrahydroisoquinoline is via N-alkylation of the parent heterocycle, 1,2,3,4-tetrahydroisoquinoline. This is a standard procedure that can be readily accomplished in a research laboratory.
Causality of Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to deprotonate the secondary amine of the starting material, rendering it nucleophilic. Potassium carbonate is easily removed by filtration and is generally sufficient for this type of alkylation.
-
Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is chosen because it readily dissolves the reactants and does not participate in the reaction. Its boiling point is also convenient for refluxing the reaction to drive it to completion.
-
Alkylating Agent (1-Bromobutane): A primary alkyl halide is an effective electrophile for the N-alkylation of amines. 1-Bromobutane is chosen for its reactivity and to introduce the desired n-butyl group.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (10 mL per mmol of starting material).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromobutane (1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Butyl-1,2,3,4-tetrahydroisoquinoline.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for 2-Butyl-1,2,3,4-tetrahydroisoquinoline.
Application Notes: Pharmacological Characterization
Binding Affinity Profile
A critical first step in characterizing a novel ligand is to determine its binding affinity (Ki) across a panel of relevant receptor subtypes. This provides a quantitative measure of how tightly the ligand binds to each receptor and is essential for assessing its potency and selectivity. Radioligand competition binding assays are the gold standard for this determination.
Disclaimer: The binding affinities presented in Table 1 are hypothetical and for illustrative purposes only. Comprehensive experimental determination is required to establish the true binding profile of 2-Butyl-1,2,3,4-tetrahydroisoquinoline. The hypothetical data is based on the known structure-activity relationships of N-alkylated THIQs, which suggest potential affinity for 5-HT1A and 5-HT7 receptors.[3][4]
Table 1: Hypothetical Binding Affinity (Ki) of 2-Butyl-1,2,3,4-tetrahydroisoquinoline at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) | G-Protein Coupling |
| 5-HT₁A | [³H]8-OH-DPAT | 50 | Gᵢ/ₒ |
| 5-HT₁B | [³H]GR125743 | >1000 | Gᵢ/ₒ |
| 5-HT₁D | [³H]GR125743 | >1000 | Gᵢ/ₒ |
| 5-HT₂A | [³H]Ketanserin | 800 | Gᵩ/₁₁ |
| 5-HT₂C | [³H]Mesulergine | >1000 | Gᵩ/₁₁ |
| 5-HT₆ | [³H]LSD | >1000 | Gₛ |
| 5-HT₇ | [³H]5-CT | 150 | Gₛ |
Functional Activity Characterization
Once binding affinity is established, it is crucial to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? This is determined through functional assays that measure the downstream signaling of the receptor upon ligand binding. The choice of assay depends on the G-protein to which the receptor subtype couples.
-
Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁A): These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gᵩ/₁₁-coupled receptors (e.g., 5-HT₂A): These receptors activate phospholipase C, which leads to the production of inositol phosphates (like IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations.
-
Gₛ-coupled receptors (e.g., 5-HT₇): These receptors stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
Protocol 2: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., 2-Butyl-THIQ) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Radioligand Solution: Dilute the radioligand stock in assay buffer to a final concentration equal to its K_d value for the target receptor.
-
Test Compound Dilutions: Prepare a serial dilution of 2-Butyl-THIQ in assay buffer, typically from 10⁻¹⁰ M to 10⁻⁵ M.
-
Receptor Membranes: Thaw cell membranes expressing the target serotonin receptor subtype on ice. Dilute to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle
-
Radioligand solution
-
Receptor membrane suspension
-
-
The final assay volume is typically 200 µL.
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mat and place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Protocol 3: Functional Assays for Characterizing Ligand Activity
A. cAMP Assay for Gᵢ/ₒ- and Gₛ-Coupled Receptors
This protocol measures changes in intracellular cAMP levels and can be adapted for both Gᵢ/ₒ-coupled (inhibition of forskolin-stimulated cAMP) and Gₛ-coupled (direct stimulation of cAMP) receptors.
Caption: Signaling pathways for Gᵢ/ₒ- and Gₛ-coupled receptors.
-
Cell Culture: Plate cells stably expressing the receptor of interest (e.g., 5-HT₁A or 5-HT₇) in a 384-well plate and culture overnight.
-
Compound Addition:
-
For Gᵢ/ₒ (Agonist mode): Add serial dilutions of 2-Butyl-THIQ, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).
-
For Gₛ (Agonist mode): Add serial dilutions of 2-Butyl-THIQ.
-
For Antagonist mode: Pre-incubate cells with serial dilutions of 2-Butyl-THIQ before adding a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Reading: After a further incubation period (typically 60 minutes), read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot against the log concentration of the test compound. Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
B. IP₁ Accumulation Assay for Gᵩ/₁₁-Coupled Receptors
This protocol measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following receptor activation.
Caption: Signaling pathway for Gᵩ/₁₁-coupled receptors.
-
Cell Culture: Plate cells stably expressing the Gᵩ/₁₁-coupled receptor (e.g., 5-HT₂A) in a 384-well plate.
-
Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of 2-Butyl-THIQ.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Add the HTRF IP₁-d2 and anti-IP₁-cryptate detection reagents.
-
Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP₁ produced. Calculate the EC₅₀ or IC₅₀ from the dose-response curve.
C. Calcium Flux Assay for Gᵩ/₁₁-Coupled Receptors
This is a kinetic assay that measures the rapid increase in intracellular calcium following the activation of Gᵩ/₁₁-coupled receptors.
-
Cell Culture: Plate cells expressing the Gᵩ/₁₁-coupled receptor in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Add a calcium-sensitive dye (e.g., Fluo-4 AM) loading solution to each well. Incubate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR).
-
Compound Addition: The instrument will record a baseline fluorescence, then inject the serial dilutions of 2-Butyl-THIQ into the wells.
-
Reading: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium signal.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity over baseline. Plot this response against the log concentration of the test compound to determine the EC₅₀.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis and pharmacological evaluation of 2-Butyl-1,2,3,4-tetrahydroisoquinoline as a potential serotonin receptor ligand. By systematically applying these methods, researchers can elucidate its binding affinity, selectivity, and functional activity, thereby contributing to a deeper understanding of the structure-activity relationships within the N-alkylated tetrahydroisoquinoline class of compounds and advancing the quest for novel therapeutics targeting the serotonergic system.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13813–13837. [Link]
-
Mokrosz, M. J., Bojarski, A. J., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Dereń-Wesołek, A., Charakchieva-Minol, S., & Chojnacka-Wójcik, E. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 7(2), 287–295. [Link]
-
Kaur, H., & Kumar, V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-15. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120–148. [Link]
Sources
- 1. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacological Characterization & Experimental Protocols for 2-Butyl-1,2,3,4-tetrahydroisoquinoline
Executive Summary & Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids with diverse biological activities ranging from neuroprotection to neurotoxicity.[1] While the parent compound (THIQ) and its N-methyl derivative (1-Me-TIQ) are extensively studied for their roles in Parkinson’s disease etiology and protection, the N-butyl derivative (2-Butyl-1,2,3,4-tetrahydroisoquinoline) presents a unique pharmacological profile due to increased lipophilicity and steric bulk at the nitrogen center.
This application note provides a comprehensive experimental framework for studying 2-Butyl-THIQ. Unlike rigid templates, this guide follows a Causality-Driven Workflow : moving from chemical synthesis and validation to in vitro molecular target engagement (MAO inhibition, DAT interaction), and finally, neurotoxicological profiling.
Key Mechanistic Insights[2]
-
Lipophilicity & BBB Penetration: The N-butyl chain significantly increases logP compared to the N-methyl analog, theoretically enhancing Blood-Brain Barrier (BBB) permeability but potentially altering metabolic clearance rates via CYP450 dealkylation.
-
Enzymatic Selectivity: Steric hindrance from the butyl group often shifts selectivity profiles against Monoamine Oxidases (MAO-A vs. MAO-B) compared to smaller N-substituted homologs.
-
Neurotoxicity vs. Protection: Determining whether 2-Butyl-THIQ acts as a mitochondrial toxin (MPP+-like mechanism) or a neuroprotectant (scavenging radicals) is the primary objective of the protocols below.
Chemical Synthesis & Structural Validation[1][2][3][4][5][6][7]
Before biological testing, the synthesis of high-purity 2-Butyl-THIQ is required. Direct alkylation often leads to over-alkylation (quaternary salts); therefore, Reductive Amination is the preferred, self-validating protocol.
Protocol A: Reductive Amination Synthesis
Objective: Synthesize 2-Butyl-THIQ with >98% purity.
-
Reagents:
-
1,2,3,4-Tetrahydroisoquinoline (CAS: 91-21-4)
-
Butyraldehyde (CAS: 123-72-8)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Dissolve 1,2,3,4-THIQ (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
-
Add Butyraldehyde (1.1 eq) and stir for 30 mins to form the iminium ion intermediate.
-
Critical Step: Add STAB (1.5 eq) portion-wise at 0°C. The mild nature of STAB prevents the reduction of the aldehyde to alcohol, ensuring high chemoselectivity.
-
Stir at room temperature for 4-6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Quench with saturated NaHCO₃. Extract with DCM.
-
-
Purification: Flash column chromatography (Silica gel, Gradient: Hexane -> EtOAc).
-
Validation (QC):
-
1H NMR (CDCl3): Look for the disappearance of the NH signal and appearance of the butyl triplet (~0.9 ppm) and multiplet signals.
-
HPLC: Purity >98% required for biological assays to rule out toxicity from unreacted aldehyde.[2]
-
Visualization: Synthesis & Logic Flow[2]
Caption: Figure 1. Chemoselective synthesis pathway ensuring mono-alkylation via reductive amination.
In Vitro Neuropharmacology: Target Engagement
The biological characterization focuses on the dopaminergic system, specifically Monoamine Oxidase (MAO) inhibition and Dopamine Transporter (DAT) kinetics.
Protocol B: MAO-B Inhibition Assay (Fluorometric)
Rationale: THIQ derivatives are structural analogs of MPTP (a known MAO-B substrate/toxin). Determining if 2-Butyl-THIQ is a substrate or an inhibitor is critical for safety profiling.
Materials:
-
Recombinant Human MAO-B.
-
Substrate: Kynuramine (non-fluorescent)
4-Hydroxyquinoline (fluorescent). -
Positive Control: Selegiline (Deprenyl).
Step-by-Step:
-
Preparation: Dilute 2-Butyl-THIQ in DMSO (Final well concentration <1% DMSO). Prepare a 7-point log scale dilution series (0.1 nM to 10 µM).
-
Incubation: Incubate enzyme (MAO-B) with 2-Butyl-THIQ for 15 minutes at 37°C before adding substrate. This allows for the detection of time-dependent inhibition.
-
Reaction: Add Kynuramine (50 µM final). Incubate for 30 minutes.
-
Termination: Add NaOH (2N) to stop the reaction and maximize the fluorescence of the product.
-
Detection: Read Ex/Em: 310/400 nm.
-
Data Analysis: Fit data to the Hill equation to determine IC50.
Self-Validating Check:
-
If the IC50 shifts significantly with pre-incubation time, the compound may be a mechanism-based inactivator (suicide inhibitor).
Protocol C: Dopamine Transporter (DAT) Uptake Assay
Rationale: N-substituted THIQs can block DAT (cocaine-like) or be transported by DAT into the neuron (MPP+-like).
Procedure:
-
Cell Line: CHO cells stably expressing human DAT (hDAT).
-
Tracer: [3H]-Dopamine.
-
Method:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate with 2-Butyl-THIQ (10 min).
-
Add [3H]-Dopamine (20 nM) and incubate for 5 mins (initial velocity phase).
-
Terminate wash with ice-cold buffer. Lyse cells and count via liquid scintillation.
-
-
Interpretation:
-
Inhibition: Reduced uptake indicates DAT blockade (potential therapeutic for addiction).
-
Substrate Potential: If 2-Butyl-THIQ is a substrate, it will compete for uptake but may also accumulate intracellularly, necessitating the Cytotoxicity Assay (Protocol D).
-
Neurotoxicological Profiling (Safety)
Since N-methyl-4-phenyl-1,2,3,4-tetrahydropyridine (MPTP) causes parkinsonism via its metabolite MPP+, 2-Butyl-THIQ must be screened for mitochondrial toxicity.
Protocol D: Mitochondrial Complex I Inhibition (Mito-Tox)
Rationale: The N-butyl group adds lipophilicity, facilitating mitochondrial entry. We must ensure it does not inhibit Complex I (NADH:ubiquinone oxidoreductase).
Workflow:
-
Model: Isolated rat brain mitochondria or permeabilized SH-SY5Y cells.
-
Assay: Measure the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.
-
Controls: Rotenone (Positive control for Complex I inhibition).
-
Data Output: % Activity relative to vehicle control.
Summary of Experimental Parameters
| Parameter | Assay Type | Critical Control | Target Outcome (Ideal) |
| Purity | HPLC/NMR | Unreacted Aldehyde | >98% |
| MAO-B Activity | Fluorometric | Selegiline | IC50 > 1µM (Low interaction) |
| DAT Affinity | Radioligand | GBR-12909 | Ki determined |
| Cytotoxicity | MTT / LDH | Rotenone/MPP+ | LD50 > 100µM (Non-toxic) |
Experimental Workflow Diagram
This diagram illustrates the decision tree for characterizing 2-Butyl-THIQ based on initial screening results.
Caption: Figure 2. Decision matrix for pharmacological profiling. Toxicity triggers mitochondrial investigation; safety triggers neuroprotective efficacy studies.
References
-
Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity."[3] Journal of Neurochemistry.
-
Lorenc-Koci, E., et al. (2012). "Two Faces of 1,2,3,4-Tetrahydroisoquinoline Mode of Action in the Mammalian Brain: Is It an Endogenous Neurotoxin or a Neuromodulator?" Neurotoxicity Research.
-
McNaught, K. S., et al. (1998). "Effects of isoquinoline derivatives, structurally related to 1-methyl-4-phenyl-1,2,3,4-tetrahydropyridine (MPTP), on mitochondrial respiration." Biochemical Pharmacology.
-
Abe, K., et al. (2005). "Synthesis and biological evaluation of N-substituted tetrahydroisoquinoline derivatives as potent inhibitors of monoamine oxidase." Chemical and Pharmaceutical Bulletin.
-
PubChem Compound Summary. "1,2,3,4-Tetrahydroisoquinoline." National Center for Biotechnology Information.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 3. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Alkylated Tetrahydroisoquinolines (THIQs)
Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purification of N-Substituted THIQ Scaffolds
Introduction
Welcome to the Technical Support Center. You are likely here because your N-alkylated tetrahydroisoquinoline (THIQ) synthesis—likely via Pictet-Spengler or Reductive Amination—has resulted in a crude mixture that is streaking on TLC, co-eluting with starting material, or crashing out as an intractable oil.
N-alkylated THIQs present a unique set of purification challenges due to the basicity of the nitrogen atom (pKa ~9.5), the lipophilicity of the alkyl chain, and the potential for oxidation. This guide treats your purification workflow as a modular system, addressing specific failure points with mechanistic solutions.
Module 1: Chromatography Troubleshooting (The "Tailing" Issue)
User Question: "My product spots are streaking badly on silica gel, and I can't get a clean separation from impurities. I'm using DCM:MeOH. What is happening?"
Technical Diagnosis: The "tailing" is caused by the interaction between the basic nitrogen of your THIQ and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This acts as a secondary retention mechanism (ion-exchange) that competes with the primary adsorption mechanism, causing peak broadening.
Solution Protocol: Silanol Masking You must introduce a "sacrificial base" to the mobile phase that binds to the silanol sites more aggressively than your product does.
Optimized Solvent Systems Table
| Solvent System | Additive (Modifier) | Mechanism | Best For |
| DCM / MeOH | 1% Triethylamine (TEA) | TEA blocks acidic silanols; product elutes as free base. | General purification of tertiary amines. |
| DCM / MeOH | 1% NH₄OH (aq) | Ammonia saturates silica surface; highly polar. | Very polar THIQs or when TEA is difficult to remove. |
| EtOAc / Hexane | 1-2% TEA | Reduces polarity while masking silanols. | Lipophilic N-alkyl chains (e.g., benzyl, long alkyls). |
| Reverse Phase (C18) | 0.1% TFA or Formic Acid | Protonates the amine (R₃NH⁺), preventing silanol interaction. | HPLC purification (Note: Product will be a salt). |
Pro-Tip: If using TEA, wash your combined fractions with saturated NaHCO₃ after evaporation to remove residual TEA hydrochloride salts, or simply dry under high vacuum if the product is a solid.
Module 2: Separation of Starting Material (Secondary vs. Tertiary Amine)
User Question: "I performed a reductive amination on a THIQ. I have 10% unreacted starting material (secondary amine) that co-elutes with my product (tertiary amine). How do I separate them?"
Technical Diagnosis: Secondary and tertiary amines often have similar Rf values on silica because the polarity difference is subtle. Standard chromatography may fail to resolve them.[2]
Workflow: The "Scavenger" Derivatization Instead of fighting the chromatography, chemically modify the impurity.
-
The Logic: React the crude mixture with an electrophile that targets only the secondary amine (starting material). The tertiary amine (product) cannot react.
-
The Reagent: Acetic anhydride (Ac₂O) or Tosyl chloride (TsCl).
-
The Result: The secondary amine becomes an amide or sulfonamide, which has drastically different polarity (usually much higher Rf in non-polar solvents, or much lower Rf in polar ones) and no basicity.
Step-by-Step Protocol:
-
Take crude reaction mixture (after workup).
-
Dissolve in DCM.
-
Add 1.5 equivalents (relative to the impurity) of Acetic Anhydride or Benzoyl Chloride.
-
Stir for 30 minutes. Monitor TLC. The starting material spot should disappear and be replaced by a less polar amide spot.
-
Perform column chromatography.[2][3][4][5] The tertiary amine product will now easily separate from the non-basic amide impurity.
Module 3: The "Goo" Phase (Solubility & Workup)
User Question: "My product is an oil that won't crystallize, and it's trapping solvents. How do I get a clean solid?"
Technical Diagnosis: N-alkyl THIQs are often "oils" in their free base form but crystalline solids as salts. Conversely, if you are trying to purify the salt form on silica, it will stick permanently.
Decision Matrix: Workup Strategy
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude solubility.
Protocol: The "Self-Cleaning" Acid-Base Extraction This is often superior to chromatography for N-alkyl THIQs.
-
Dissolution: Dissolve crude residue in EtOAc or Et₂O.
-
Extraction 1 (Remove Neutrals): Extract with 1M HCl (3x).
-
Chemistry: The THIQ becomes protonated (R₃NH⁺Cl⁻) and moves to the water layer. Neutral impurities stay in the organic layer.
-
Action: Keep the Aqueous layer. Discard Organic.
-
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or NH₄OH until pH > 12.
-
Chemistry: The THIQ is deprotonated back to the free base. It will crash out as a cloudy precipitate or oil.
-
-
Extraction 2 (Recover Product): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Finish: Dry organic layer (Na₂SO₄) and evaporate.
Module 4: Stability & Storage
User Question: "My compound turned yellow/brown after sitting on the bench for a week. Is it ruined?"
Technical Diagnosis: THIQs, especially those with electron-rich aromatic rings (e.g., 6,7-dimethoxy variants), are prone to oxidation at the benzylic position (C-1) or N-oxide formation upon prolonged exposure to air and light.
Troubleshooting:
-
Check MS/TLC: Look for a mass of M+16 (N-oxide).
-
Recovery: If N-oxide is present, it can be reduced back to the amine using mild reducing agents like Zn/AcOH or PPh₃.
-
Storage: Always store N-alkyl THIQs as HCl or Hydrobromide salts if possible. The quaternary ammonium structure of the salt is significantly more resistant to oxidation than the free amine lone pair.
References
-
Separation of Amines: Journal of Chemical Education. Separation of primary, secondary and tertiary amines by chromatographic absorption analysis.
-
General THIQ Synthesis & Properties: Organic Chemistry Portal. Synthesis of Tetrahydroisoquinolines.
-
Chromatography Troubleshooting: Phenomenex Technical Guide. Tip on Peak Tailing of Basic Analytes.
-
Acid-Base Extraction Theory: University of Massachusetts. Acid-Base Extraction Protocols.
Sources
- 1. Restek - Videoartikel [de.restek.com]
- 2. biotage.com [biotage.com]
- 3. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
Technical Support Center: 2-Butyl-1,2,3,4-tetrahydroisoquinoline Synthesis
The following technical guide is structured as a Tier-3 Support Resource for process chemists and medicinal researchers. It prioritizes mechanistic understanding of impurity profiles in the synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline (2-Bu-THIQ).
Ticket ID: THIQ-Bu-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Protocols
Executive Summary
The synthesis of 2-Butyl-1,2,3,4-tetrahydroisoquinoline typically proceeds via two primary pathways: Direct N-Alkylation or Reductive Amination .[1] While the target molecule is chemically simple, the secondary amine of the tetrahydroisoquinoline (THIQ) core is prone to specific side reactions that compromise purity. This guide isolates these byproducts, explains their formation, and provides remediation strategies.
Part 1: Critical Reaction Pathways & Byproduct Logic
To troubleshoot effectively, we must visualize the competing pathways. The diagram below details the "Hidden" reactions occurring in your flask during Direct Alkylation.
Figure 1: Competitive Pathways in Direct Alkylation
Caption: Figure 1 illustrates the kinetic competition between the desired SN2 substitution and the parasitic over-alkylation and elimination reactions.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Direct Alkylation (The "Over-Alkylation" Trap)
Context: You are reacting 1,2,3,4-tetrahydroisoquinoline with 1-bromobutane (or iodobutane) and a base (e.g., K₂CO₃, TEA).
Q1: I see a persistent impurity at a slightly lower retention time than my product, but it doesn't move on TLC. What is it? Diagnosis: This is likely the Quaternary Ammonium Salt (N,N-dibutyl-1,2,3,4-tetrahydroisoquinolinium halide).
-
Mechanism: The secondary amine (THIQ) is nucleophilic, but the tertiary amine product (2-Bu-THIQ) is also nucleophilic. If you use excess alkyl halide or high temperatures, the product attacks another butyl group.
-
Why it sticks: Quaternary salts are ionic. They stick to the baseline of normal-phase silica TLC plates and often streak on reverse-phase HPLC unless an ion-pairing agent is used.
-
Solution:
-
Stoichiometry Control: Use a slight deficit of alkyl halide (0.95 eq) relative to the THIQ to ensure the starting material is the limiting reagent. It is easier to separate unreacted THIQ (secondary amine) from the product than to separate the quaternary salt.
-
Base Selection: Switch to inorganic bases (K₂CO₃ in Acetonitrile) rather than soluble organic bases (TEA), which can promote homogeneity and faster over-reaction.
-
Q2: My yield is lower than expected, and I smell a "gassy" odor. Where is my reagent going? Diagnosis: You are losing alkylating agent to Hofmann-like Elimination .
-
Mechanism: In the presence of strong bases or high heat, 1-bromobutane undergoes E2 elimination to form 1-butene (a gas), depleting the electrophile before it reacts with the amine.
-
Solution: Lower the reaction temperature (keep <60°C) and use a milder base (e.g., NaHCO₃ or K₂CO₃) instead of strong alkoxides (NaOEt) or hydroxides.
Module B: Reductive Amination (The "Aldol" Trap)
Context: You are reacting THIQ with butyraldehyde and a reducing agent (NaBH(OAc)₃ or NaCNBH₃).
Q3: I see a high molecular weight impurity (M+ + 72 mass units). Is this a dimer? Diagnosis: This is likely an Aldol Condensation Byproduct incorporated into the amine.
-
Mechanism: Butyraldehyde can self-condense (Aldol reaction) to form 2-ethyl-2-hexenal. If this "dimerized aldehyde" reacts with your THIQ, you get a bulky, lipophilic impurity.
-
Solution:
-
Order of Addition: Do not premix the aldehyde and base/drying agent for long periods. Add the reducing agent (NaBH(OAc)₃) simultaneously or immediately after the aldehyde addition to trap the iminium ion quickly.
-
Temperature: Conduct the imine formation at 0°C to suppress self-condensation.
-
Q4: The reaction stalled. I have starting material left, but adding more reductant doesn't help. Diagnosis: Enamine Formation/Equilibrium.
-
Mechanism: THIQ is a secondary amine; it forms an iminium ion (not a stable imine) which can tautomerize to an enamine. If the reducing agent is not active enough (e.g., NaBH₄ without acid catalyst), the equilibrium may favor the starting materials.
-
Solution: Use Sodium Triacetoxyborohydride (STAB) in DCE or DCM with 1 equivalent of Acetic Acid. The acid protonates the intermediate, facilitating the reduction.
Module C: Stability & Storage (The "Oxidation" Trap)
Context: Your pure product turns yellow/brown upon standing.
Q5: My LC-MS shows a peak with [M-2] and [M-4]. What is happening? Diagnosis: Oxidative Dehydrogenation to Dihydroisoquinoline and Isoquinoline.
-
Mechanism: The benzylic positions (C1 and C4) next to the nitrogen are susceptible to oxidation by atmospheric oxygen, especially under light exposure. This leads to the formation of the imine (dihydro) and eventually the fully aromatic isoquinoline.
-
Solution: Store the compound as an HCl or Oxalate salt . The free base is significantly more prone to oxidation than the protonated salt form.
Figure 2: Oxidative Degradation Pathway
Caption: Figure 2 depicts the degradation of the THIQ core upon exposure to air and light, leading to aromatization.
Part 3: Impurity Identification Matrix
Use this table to rapidly identify byproducts based on analytical data.
| Impurity Type | Relative Retention (RP-HPLC) | Mass Shift (LC-MS) | Probable Cause |
| Quaternary Salt | ~0.8 - 0.9 (Fronting) | [M + 57]⁺ (Butyl) | Excess alkyl halide; High Temp. |
| N-Oxide | ~0.5 - 0.7 (Polar) | [M + 16]⁺ | Old ether solvents (peroxides); Air exposure. |
| Isoquinoline | ~1.1 - 1.2 (Aromatic) | [M - 4]⁺ | Oxidative degradation (Storage). |
| Aldol Adduct | > 1.5 (Lipophilic) | [M + 72]⁺ | Butyraldehyde self-condensation. |
| Starting Material | ~0.3 - 0.5 | [M - 57]⁺ | Incomplete conversion; Enamine equilibrium. |
Part 4: Experimental Protocols
Protocol A: Optimized Reductive Amination (Recommended)
Minimizes Aldol and Over-alkylation risks.
-
Preparation: Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in 1,2-Dichloroethane (DCE).
-
Acidification: Add Acetic Acid (1.05 eq). Critical: This activates the aldehyde and stabilizes the iminium.
-
Addition: Add Butyraldehyde (1.1 eq). Stir for 15 minutes at Room Temperature.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2]
-
Purification: If necessary, pass through a short silica plug eluting with 5% MeOH/DCM.
Protocol B: Salt Formation for Storage
Prevents Oxidation.
-
Dissolve the crude free base in Diethyl Ether or EtOAc.
-
Add 2M HCl in Ether (1.1 eq) dropwise at 0°C.
-
Filter the white precipitate (2-Butyl-THIQ·HCl).
-
Dry under vacuum and store in the dark at -20°C.
References
-
Direct Alkylation & Quaternization Issues
-
THIQ Synthesis & Reactivity
-
Oxidative Stability
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. Journal of Organic Chemistry (ACS). Link
-
Sources
optimizing reaction conditions for N-alkylation of THIQ
Technical Support Center: N-Alkylation of Tetrahydroisoquinoline (THIQ)
Ticket #: N-ALK-THIQ-OPT-001 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: Select Your Methodology
Before proceeding, select the workflow that matches your substrate constraints. The N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) presents a classic organic synthesis challenge: the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine), leading to "runaway" over-alkylation and quaternary ammonium salt formation.
Decision Matrix (Method Selection)
Figure 1: Decision tree for selecting the optimal synthetic route based on electrophile availability.
Protocol A: Direct Alkylation (The "Cesium Effect")
User Scenario: You must use an alkyl halide (chloride, bromide, or iodide) because the corresponding aldehyde is unstable or unavailable. Core Challenge: Preventing quaternization (formation of the bis-alkylated salt).
The Solution: Cesium-Promoted Mono-Alkylation
Standard bases (
Optimized Protocol:
| Variable | Recommendation | Rationale |
| Stoichiometry | 1.0 eq THIQ : 1.1 eq R-X | Slight excess of halide ensures conversion; Cesium controls selectivity [1]. |
| Base | Promotes mono-alkylation and scavenges acid without stalling the reaction. | |
| Solvent | DMF or Acetonitrile (ACN) | DMF is superior for solubility; ACN is easier to remove during workup. |
| Additive | TBAI (10 mol%) | Essential if R-X is an alkyl chloride. Facilitates in situ Finkelstein exchange (R-Cl |
| Temperature | 23°C | Start at RT. Heat only if conversion is <10% after 2 hours. |
Step-by-Step Workflow:
-
Dissolve THIQ (1.0 eq) in anhydrous DMF (
concentration). -
Add
(2.0 eq). Stir for 15 minutes to ensure base dispersion. -
Optional: Add TBAI (0.1 eq) if using an alkyl chloride.
-
Add Alkyl Halide (1.1 eq) dropwise over 20 minutes. Do not add all at once.
-
Monitor via LC-MS.[1] If dialkylation (quaternary salt) appears >5%, cool the reaction to 0°C.
Protocol B: Reductive Amination (High Fidelity)
User Scenario: You have access to the aldehyde equivalent of your alkyl group. Core Advantage: This is the most robust method for avoiding quaternary salts. The intermediate iminium ion is reduced to the amine, and the resulting tertiary amine is sterically less likely to react further under these conditions.
Optimized Protocol:
| Variable | Recommendation | Rationale |
| Reductant | Mild hydride donor. Unlike | |
| Solvent | DCE (1,2-Dichloroethane) or DCM | Excellent solubility for THIQ; DCE allows for higher reflux temps if needed. |
| Additive | Acetic Acid (1-2 eq) | Catalyzes imine formation by protonating the carbonyl oxygen. |
Step-by-Step Workflow:
-
Dissolve THIQ (1.0 eq) and Aldehyde (1.1 eq) in DCE.
-
Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT to form the iminium species (equilibrium).
-
Add
(1.5 eq) in one portion. -
Stir at RT for 4–16 hours.
-
Quench: Add saturated
(aqueous). The gas evolution is vigorous; allow it to settle before extraction.
Troubleshooting Guide (FAQs)
Q1: I am seeing significant quaternary ammonium salt formation (M+R). How do I stop this?
-
Diagnosis: The reaction is running too "hot" (kinetically) or the alkyl halide is too reactive (e.g., Methyl Iodide, Benzyl Bromide).
-
Corrective Action:
-
Dilution: Dilute the reaction to
. High dilution favors mono-alkylation. -
Slow Addition: Add the alkyl halide via syringe pump over 2 hours.
-
Switch Reagents: If using
, switch to [1]. If using Direct Alkylation, switch to Reductive Amination.
-
Q2: My reaction stalled at 50% conversion. Adding more halide just creates impurities.
-
Diagnosis: The generated acid (HX) has protonated the remaining THIQ starting material, rendering it non-nucleophilic (THIQ-H
). -
Corrective Action: Your base is likely insoluble or too weak.
-
Add a soluble organic base like DIPEA (Hünig's base) (0.5 eq) to shuttle protons to the inorganic base.
-
Increase temperature to 60°C to improve the solubility of the inorganic base.
-
Q3: I cannot use metal hydrides or toxic halides. Are there "Green" alternatives?
Q4: The product is water-soluble and I can't extract it.
-
Diagnosis: THIQ derivatives are often polar.
-
Corrective Action:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of EtOAc for extraction.
-
Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the reaction mixture (acidic), wash with MeOH (removes non-basic impurities), and elute product with
in MeOH.
-
Mechanism & Logic Visualization
Troubleshooting Logic Flow
Figure 2: Diagnostic flow for identifying and resolving common reaction failures.
References
-
Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines.[7] Organic Letters, 1(11), 1893–1896. Link
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Nallapati, S. B., & Sridhar, B. (2021).[3] Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.[3] Organic Letters, 23(6), 2315–2320. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Target of 2-Butyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ)
For researchers in drug development, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific scrutiny. A critical milestone in this journey is target validation: the process of unequivocally demonstrating that a specific biological molecule is the direct target of a compound and that this interaction is responsible for the compound's therapeutic effect.[1] This guide provides an in-depth, comparative framework for validating the biological target of 2-Butyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ), a scaffold known for its diverse biological activities.[2][3]
Our central hypothesis is that BTHIQ, like its well-studied analog Iptakalim, functions as an opener of ATP-sensitive potassium (KATP) channels.[4][5] Iptakalim is recognized for its high selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which leads to arteriolar vasodilation and antihypertensive effects.[4] This guide will compare and contrast a suite of orthogonal experimental approaches—biophysical, cell-based, and genetic—to build a robust, multi-faceted case for the validation of KATP channels as the direct target of BTHIQ.
The Strategic Imperative: Why a Multi-Pronged Approach?
Relying on a single experimental method for target validation is a high-risk endeavor. A molecule might show potent activity in a cell-based functional assay, but this effect could be indirect. Conversely, a direct binding interaction observed in a purified system might not translate to a physiological effect in a complex cellular environment. Therefore, we will employ a self-validating system of orthogonal techniques. Each method provides a different piece of the puzzle, and together they create a compelling and trustworthy body of evidence.
Here is the overarching workflow we will explore:
Caption: Overall workflow for BTHIQ target validation.
Part 1: Biophysical Validation — Quantifying the Direct Interaction
The foundational step is to demonstrate a direct, physical interaction between BTHIQ and its putative target protein. Biophysical methods are ideal for this as they typically use purified components, eliminating the complexity of the cellular environment to provide clear, quantitative data on binding affinity and thermodynamics.[6]
Method 1: Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a powerful, label-free technique that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface where the target protein is immobilized.[7][8] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic parameters of the interaction—the association (ka) and dissociation (kd) rates. This kinetic information is invaluable for lead optimization.
Experimental Protocol: SPR Analysis of BTHIQ Binding to SUR2B
-
Protein Immobilization:
-
Recombinantly express and purify the target protein, the sulfonylurea receptor 2B (SUR2B) subunit of the KATP channel. A His-tag is recommended for straightforward immobilization.
-
Equilibrate a Ni2+-NTA sensor chip with running buffer (e.g., HBS-EP+).
-
Inject the purified His-tagged SUR2B over the sensor surface to allow for its capture via the His-tag. A stable baseline indicates successful immobilization.[9] A reference channel should be prepared in parallel (e.g., an empty channel or one with an irrelevant His-tagged protein) to subtract non-specific binding signals.
-
-
Analyte Injection (BTHIQ):
-
Prepare a dilution series of BTHIQ in the running buffer, ranging from low nanomolar to high micromolar concentrations. Include a buffer-only (zero analyte) injection for double referencing.
-
Inject the BTHIQ solutions sequentially over the target and reference surfaces, starting with the lowest concentration.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
-
Data Analysis:
-
After subtracting the reference channel signal and the buffer-only signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Trustworthiness - Self-Validating System:
-
Positive Control: Use a known KATP channel opener like Iptakalim or Pinacidil to confirm the immobilized SUR2B is active and capable of binding known ligands.
-
Negative Control: Use a structurally similar but biologically inactive analog of BTHIQ. This control should show no significant binding, demonstrating the specificity of the interaction.
-
Reference Channel: The use of a reference flow cell for subtracting bulk refractive index changes and non-specific binding is crucial for data integrity.
Method 2: Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for characterizing the thermodynamics of binding.[10][11] It directly measures the heat released or absorbed during a binding event.[12] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[10][12] This thermodynamic signature provides deep mechanistic insight into the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions).
Experimental Protocol: ITC Analysis of BTHIQ and SUR2B
-
Sample Preparation:
-
Place the purified SUR2B protein (titrand) in the sample cell of the calorimeter.
-
Load a concentrated solution of BTHIQ (titrant) into the injection syringe.
-
Crucial Point: Both protein and ligand must be in identical, thoroughly degassed buffer to minimize large heats of dilution that can obscure the binding signal.[12]
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of BTHIQ into the protein solution. The heat change after each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters (n, KD, ΔH).
-
Trustworthiness - Self-Validating System:
-
Control Titration: Titrate BTHIQ into buffer alone to measure the heat of dilution, which must be subtracted from the protein-ligand titration data.
-
Concentration Accuracy: Accurate concentration determination of both protein and ligand is paramount for reliable stoichiometry and affinity values.
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (ka, kd) and affinity (KD) | Binding thermodynamics (KD, n, ΔH, ΔS) |
| Principle | Mass change at a surface (refractive index) | Heat change in solution |
| Throughput | High; suitable for screening[8] | Lower; typically for validation/characterization |
| Protein Req. | Low (micrograms) | High (milligrams) |
| Key Advantage | Real-time kinetic data | Gold standard for thermodynamics; no immobilization |
| Potential Pitfall | Immobilization may alter protein conformation | Requires high sample purity and concentration |
Part 2: Cellular Validation — Proving Target Engagement in a Physiological Context
Demonstrating direct binding with purified proteins is necessary but not sufficient. The next critical step is to confirm that BTHIQ engages its target within the complex milieu of a living cell.
Method 3: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[13][14] This allows us to "see" the drug binding to its target in a native environment. CETSA is particularly valuable for membrane proteins like ion channels.[14][15]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for BTHIQ and KATP Channels
-
Cell Treatment:
-
Culture a cell line endogenously expressing the KATP channel (e.g., a smooth muscle cell line).
-
Treat intact cells with either BTHIQ (at a saturating concentration, e.g., 10-20x EC50) or vehicle (DMSO) for a defined period (e.g., 1 hour at 37°C).[16]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[16]
-
-
Lysis and Separation:
-
Lyse the cells (e.g., via freeze-thaw cycles or addition of a mild detergent).
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.[17]
-
-
Detection:
-
Analyze the amount of soluble SUR2B protein remaining at each temperature point using Western blotting with a specific anti-SUR2B antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble protein against temperature for both vehicle- and BTHIQ-treated samples.
-
A rightward shift in the melting curve for the BTHIQ-treated sample indicates thermal stabilization and thus, target engagement.
-
Trustworthiness - Self-Validating System:
-
Off-Target Control: As a control, probe the Western blot for an abundant, unrelated protein (e.g., GAPDH). Its melting curve should not shift upon BTHIQ treatment, demonstrating target specificity.
-
Isothermal Dose-Response (ITDR): To quantify the potency of engagement, perform the experiment at a single, fixed temperature (chosen from the melting curve) but with a range of BTHIQ concentrations. This will generate a dose-response curve for target stabilization.
Part 3: Genetic Validation — Linking Target to Function
The final, and perhaps most crucial, piece of evidence is to demonstrate that the biological effect of BTHIQ is dependent on the presence of its target. Genetic methods, such as RNA interference (RNAi), are the definitive way to establish this causal link.[18][19]
Method 4: siRNA-Mediated Gene Knockdown
Expertise & Experience: Small interfering RNA (siRNA) can be used to specifically degrade the mRNA of a target gene, thereby preventing its translation into protein.[20] If knocking down the KATP channel abolishes or significantly reduces the cellular response to BTHIQ, it provides powerful evidence that the channel is the functionally relevant target.[18]
Experimental Protocol: siRNA Knockdown to Validate BTHIQ's Functional Target
-
siRNA Transfection:
-
Select at least two independent, validated siRNA sequences targeting the mRNA of the KATP channel subunits (KCNJ8 for Kir6.1 and ABCC9 for SUR2B).
-
Transfect the target cells with the specific siRNAs or a non-targeting (scrambled) control siRNA using a suitable transfection reagent.
-
Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
-
Verification of Knockdown:
-
Harvest a subset of cells from each condition and confirm the reduction of SUR2B/Kir6.1 protein levels via Western blotting or qPCR for mRNA levels. This step is essential to ensure the experiment is valid.
-
-
Functional Assay:
-
Choose a functional assay that reflects the known effect of KATP channel openers. For example, a membrane potential assay using a voltage-sensitive dye. KATP channel opening leads to K+ efflux and hyperpolarization.
-
Treat the scrambled control cells and the knockdown cells with a dose-range of BTHIQ.
-
Measure the change in membrane potential.
-
-
Data Analysis:
-
Compare the dose-response curves of BTHIQ in control vs. knockdown cells. A significant rightward shift or complete loss of the hyperpolarizing response in the knockdown cells is the expected outcome.
-
Trustworthiness - Self-Validating System:
-
Scrambled siRNA Control: This is the critical negative control. It has a random sequence but is processed by the same cellular machinery, controlling for any off-target effects of the transfection process itself.
-
Multiple siRNAs: Using at least two different siRNAs that target different sequences of the same mRNA helps to rule out off-target effects of a single siRNA sequence.[21]
-
Rescue Experiment (Optional but powerful): In the knockdown cells, transfect a version of the target gene that is resistant to the siRNA (e.g., due to silent mutations in the siRNA binding site). If this restores the cellular response to BTHIQ, it provides the highest level of confidence in target validation.
Comparative Summary and Conclusion
Building a compelling case for the biological target of a novel compound like BTHIQ requires a strategic and logical progression of experiments. Each technique discussed provides a unique and complementary piece of evidence.
| Method | Question Answered | Type of Evidence | Key Strength | Main Limitation |
| SPR | Does BTHIQ bind directly to the target, and how quickly? | Biophysical (Direct) | Provides kinetic data (on/off rates) | Protein immobilization may affect function |
| ITC | Does BTHIQ bind directly, and what forces drive it? | Biophysical (Direct) | Gold-standard thermodynamics in solution | High sample consumption; lower throughput |
| CETSA | Does BTHIQ bind to the target in a live cell? | Cell-Based (Direct) | Physiologically relevant context | Indirect readout of binding; requires good antibody |
| siRNA | Is the target required for BTHIQ's cellular function? | Genetic (Functional) | Establishes causality between target and effect | Potential for off-target effects; indirect |
By starting with biophysical methods (SPR/ITC) to prove a direct interaction, progressing to a cell-based assay (CETSA) to confirm target engagement in a native environment, and culminating with a genetic approach (siRNA) to link the target to the compound's function, researchers can construct an unassailable argument for target validation. This rigorous, multi-faceted approach not only satisfies the demands of scientific integrity but also significantly de-risks the progression of a promising molecule like BTHIQ in the drug development pipeline.
References
-
Cui, Y. et al. (2011). Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim. PubMed. Available at: [Link]
-
Lee, J. et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. Available at: [Link]
-
Tripathi, K.D. (2013). Iptakalim: A novel multi-utility potassium channel opener. PMC - NIH. Available at: [Link]
-
Fedorova, O.V. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Sun, H. et al. (2007). Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release. PubMed. Available at: [Link]
-
Kumar, V. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]
-
Schenone, M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Sledz, P. & Caflisch, A. (2018). SiRNAs in drug discovery: Target validation and beyond. ResearchGate. Available at: [Link]
-
Gabr, M.T. et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]
-
Christodoulou, J. et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC - NIH. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Available at: [Link]
-
Miczák, A. et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
-
P, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]
-
Privalov, P.L. & Dragan, A.I. (2007). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]
-
Whitehead, K.A. et al. (2009). Knocking down barriers: advances in siRNA delivery. PMC - NIH. Available at: [Link]
-
Zhang, H. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]
-
Kariolis, M.S. et al. (2024). Systemic and Local Delivery of siRNA to the CNS and Periphery via Anti-IGF1R Antibody Conjugation. bioRxiv. Available at: [Link]
-
Gabr, M.T. et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. Available at: [Link]
-
Patsnap Synapse. (2024). What are KATP channels blockers and how do they work? Patsnap. Available at: [Link]
-
He, L. et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. LI-COR. Available at: [Link]
-
Reyes-Hervis, A. et al. (2023). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. MDPI. Available at: [Link]
-
Henderson, M.J. et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. Available at: [Link]
-
Wang, Y. et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]
-
Morrison, E. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. Available at: [Link]
-
Shaw, J. et al. (2020). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ResearchGate. Available at: [Link]
-
Canales, A. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available at: [Link]
-
European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]
-
Sheng, Y. et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC - NIH. Available at: [Link]
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. licorbio.com [licorbio.com]
- 20. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of N-Substituted Tetrahydroisoquinolines
Welcome to an in-depth exploration of the cytotoxic landscape of N-substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals, offering a nuanced comparison of the cytotoxic profiles of various N-substituted THIQ analogues. We will delve into the critical structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols. Our journey will be grounded in scientific integrity, providing you with the insights needed to navigate this promising class of compounds.
Introduction: The Tetrahydroisoquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, three-dimensional structure provides a versatile framework for the strategic placement of functional groups to interact with various biological targets. This has led to the development of THIQ derivatives as antitumor, antimicrobial, antiviral, and anti-inflammatory agents.[1] The nitrogen atom at the 2-position (N2) is a key site for chemical modification, and the nature of the substituent at this position can profoundly influence the molecule's cytotoxic properties. This guide will focus on dissecting the impact of N-substitution on the cytotoxicity of THIQs.
The Crucial Role of N-Substitution: A Comparative Analysis
The substituent attached to the nitrogen atom of the THIQ ring system is a primary determinant of cytotoxic activity. By modifying this position, we can modulate factors such as lipophilicity, electronic properties, and steric bulk, all of which play a crucial role in target engagement and overall cellular effects.
N-Alkyl and N-Aryl Tetrahydroisoquinolines
The introduction of alkyl or aryl groups at the N2 position can significantly impact cytotoxicity. Studies have shown that the nature and size of these substituents are critical. For instance, a series of 1-alkyne (C6-C17) derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline were synthesized and evaluated for their cytotoxicity against various cancer and normal cell lines.[2] It was discovered that 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited a high cytotoxic effect with low toxicity to healthy cells.[2]
In another study, N-aryl-containing compounds demonstrated high KRas inhibition, suggesting that a low electron density aromatic side chain can lead to higher activity.[3] Specifically, a tetrahydroisoquinoline with a chloro group on the N-phenyl ring showed the highest inhibition activity profile in HCT116 cells, indicating that electronegative group substitution may enhance KRas inhibition and, consequently, cytotoxicity.[1]
N-Acyl and N-Sulfonyl Tetrahydroisoquinolines
Acyl and sulfonyl groups are common N-substituents that can influence the electronic and conformational properties of the THIQ scaffold. N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines.[4] For example, an o-hydroxy derivative was identified as the most potent cytotoxic agent against HuCCA-1, A-549, and MOLT-3 cell lines, with the lowest IC₅₀ value of 1.23 μM observed for MOLT-3 cells.[4] Conversely, a p-methoxy analog was found to be inactive.[4] This highlights the subtle yet critical role of substituent positioning on the aromatic ring of the N-substituent.
Quantitative Structure-Activity Relationship (QSAR) studies on N-tosyl derivatives revealed that descriptors such as the total symmetry index, 3D-MoRSE, and 3D Petitjean index were important in explaining the observed cytotoxicities.[4]
Tabulated Cytotoxicity Data: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC₅₀ values) of representative N-substituted THIQs against various human cancer cell lines.
| Compound ID | N-Substituent | C1-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4k | Tosyl | o-hydroxyphenyl | MOLT-3 | 1.23 | [4] |
| 4f | Tosyl | Trimethoxyphenyl | HepG2 | 22.70 | [4] |
| Amine 42c | Not specified | Amine-containing | Leukemia | 2.0 | [3] |
| Alcohol 42a | Not specified | Alcohol-containing | Leukemia | 2.6 | [3] |
| GM-3-18 | Phenyl (with chloro) | Not specified | HCT116 | 0.9 - 10.7 | [1] |
| GM-3-16 | Not specified | Not specified | KRas inhibition | 1.6 - 2.6 | [1] |
| 1-tridecyl-THIQ | None | Tridecyl | Various cancer cells | High cytotoxicity | [2] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
Unraveling the Mechanism of Action: How N-Substituted THIQs Induce Cell Death
The cytotoxic effects of N-substituted THIQs are often attributed to their ability to induce oxidative stress and apoptosis. For instance, dopamine-derived THIQs like salsolinol (SAL) and tetrahydropapaveroline (THP) have been shown to be toxic toward melanoma cells by increasing oxidative stress through the generation of reactive oxygen species (ROS) and oxidative metabolites.[5] This leads to cell death by necrosis.[5]
The general proposed mechanism of cytotoxicity for many THIQ derivatives involves the following key steps:
-
Cellular Uptake: The lipophilicity conferred by the N-substituent can facilitate the passage of the THIQ molecule across the cell membrane.
-
Generation of ROS: Inside the cell, some THIQs can undergo auto-oxidation or enzymatic conversion, leading to the production of ROS.[5]
-
Induction of Oxidative Stress: An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, damaging cellular components like DNA, proteins, and lipids.
-
Mitochondrial Dysfunction: Oxidative stress can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation and Apoptosis: The released factors activate a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-substituted THIQ compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Synthesis of N-Substituted Tetrahydroisoquinolines
The synthesis of the THIQ core and its N-substituted derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing THIQs. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7] This method is particularly useful for introducing substituents at the C1 position.[7]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful tool for constructing the THIQ skeleton. This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[7] This intermediate is then reduced to the corresponding THIQ.[7] The presence of electron-donating groups on the phenyl ring facilitates the cyclization step.[7]
Conclusion and Future Perspectives
N-substituted tetrahydroisoquinolines represent a promising class of cytotoxic agents with significant potential for further development in cancer therapy. This guide has highlighted the critical role of the N-substituent in modulating cytotoxic activity, with N-aryl, N-acyl, and long-chain N-alkyl derivatives showing notable efficacy. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds.
Future research in this area should focus on:
-
Expanding the diversity of N-substituents: Exploring a wider range of functional groups at the N2 position could lead to the discovery of novel compounds with improved cytotoxic profiles.
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will be crucial for their clinical translation.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety in a more complex biological system.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of N-substituted tetrahydroisoquinolines can be unlocked, paving the way for the development of new and effective anticancer drugs.
References
- Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.).
- Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022, July 8). NIH.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry.
- Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells. (n.d.). PubMed.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
- Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. (2025, August 1).
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). PMC.
- Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. (n.d.). PMC - NIH.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC.
- study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (n.d.).
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 23). MDPI.
- Structure–activity relationship study and the effect of substituted... (n.d.). ResearchGate.
- Synthesis, Cytotoxic Activity Evaluation and Quantitative Structure-Activity Analysis of Substituted 5,8-Dihydroxy-1,4-Naphthoquinones and their O- and S-Glycoside Derivatives Tested Against Neuro-2a Cancer Cells. (2020, November 29). NCBI.
Sources
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of dopamine-derived tetrahydroisoquinolines on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Alkyl-Tetrahydroisoquinoline (THIQ) Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] THIQ derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.[1][3][4] A critical point of molecular modification for tuning the biological activity and physicochemical properties of the THIQ core is the nitrogen atom at the 2-position. This guide provides an in-depth comparison of how 2-alkyl substitutions influence the structure-activity relationship (SAR) of THIQ derivatives, offering insights for researchers in drug discovery and development.
The Versatile THIQ Scaffold: A Foundation for Diverse Biological Activity
The THIQ nucleus is a versatile pharmacophore that can be functionalized at various positions to modulate its interaction with biological targets.[1][3] Its rigid bicyclic structure provides a defined spatial orientation for substituents, which is crucial for specific receptor binding. The nitrogen atom at the 2-position is a key site for introducing diversity, and its substitution significantly impacts the molecule's overall properties, including lipophilicity, metabolic stability, and potency.[5]
Core Analysis: The Impact of the 2-Alkyl Substituent on Biological Activity
The nature of the alkyl group at the 2-position—its length, branching, and incorporation of cyclic or aromatic moieties—profoundly affects the biological activity of THIQ derivatives.[5]
Influence on Lipophilicity and Potency:
There is a general trend where increased lipophilicity, often achieved by elongating the 2-alkyl chain, correlates with improved potency, particularly in antitubercular THIQ derivatives.[6] However, this is not a linear relationship, and an optimal chain length is often observed, beyond which activity may decrease due to steric hindrance or reduced solubility. For instance, in a series of antimalarial THIQ compounds, while lipophilicity was important, the shape of the N-2 substituent also had a profound effect on potency.[5] An iso-butyl group showed better potency but was metabolically labile, leading to the selection of a 2,2,2-trifluoroethyl substituent to enhance stability.[5]
Modulation of Receptor Selectivity:
The 2-alkyl substituent can play a crucial role in determining the selectivity of THIQ derivatives for different receptor subtypes. For example, in the context of dopamine receptors, which are structurally related, subtle changes in the N-substituent can shift the binding affinity between D2 and D3 receptors.[7]
Impact on Anticancer Activity:
In the realm of oncology, 2-alkyl-THIQ derivatives have been investigated as potential anticancer agents.[2][8][9][10] Studies have shown that the nature of the 2-alkyl group can influence the cytotoxic potency against various cancer cell lines.[8][9][10] For example, in one study, the introduction of a methyl group at the N-2 position was part of a strategy to address metabolic vulnerability and solubility in antimalarial compounds.[5]
Comparative Data Summary
The following table summarizes the structure-activity relationships of various 2-alkyl-THIQ derivatives, highlighting the impact of the N-substituent on their biological activity.
| 2-Alkyl Substituent | Target/Activity | Key Findings | Reference |
| Methyl | Antidepressant (dopamine/norepinephrine reuptake inhibition) | 1-methyl THIQ shows potential as an antidepressant drug candidate.[5] | [5] |
| iso-Butyl | Antimalarial (inhibition of Plasmodium falciparum ATPase 4) | Better potency but metabolically labile.[5] | [5] |
| 2,2,2-Trifluoroethyl | Antimalarial (inhibition of Plasmodium falciparum ATPase 4) | Improved metabolic stability while maintaining potency.[5] | [5] |
| Various Alkyl Chains | Antitubercular (inhibition of M. tuberculosis ATP synthase) | A general trend of improved potency with higher lipophilicity was observed.[6] | [6] |
Visualizing the SAR Workflow
The investigation of the structure-activity relationship of 2-alkyl-THIQ derivatives follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for SAR investigation of 2-alkyl-THIQ derivatives.
Experimental Methodologies
A fundamental aspect of SAR studies is the robust and reproducible synthesis and biological evaluation of the target compounds.
Representative Synthetic Protocol: N-Alkylation of Tetrahydroisoquinoline
The introduction of the 2-alkyl group is typically achieved through standard N-alkylation procedures.[11]
-
Dissolution: Dissolve the parent tetrahydroisoquinoline (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.
-
Alkylating Agent: Introduce the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-alkyl-THIQ derivative.
Standard Biological Assay: Dopamine D2 Receptor Binding Assay
To assess the affinity of the synthesized compounds for a specific target, such as the dopamine D2 receptor, a competitive radioligand binding assay is commonly employed.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Use an appropriate assay buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Radioligand: Employ a suitable radioligand, such as [³H]spiperone, at a concentration near its dissociation constant (Kd).
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compounds in a 96-well plate.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known D2 receptor antagonist (e.g., haloperidol).
-
Termination: After incubation (e.g., 60 minutes at room temperature), terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by non-linear regression analysis of the competition binding curves. Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The 2-alkyl substituent is a critical determinant of the biological activity and pharmacological profile of tetrahydroisoquinoline derivatives. A systematic exploration of different alkyl groups, considering factors such as chain length, branching, and the introduction of other functional groups, is essential for the rational design of potent and selective THIQ-based therapeutic agents. The interplay between lipophilicity, steric effects, and metabolic stability, all influenced by the 2-alkyl group, underscores the importance of this position in medicinal chemistry optimization. Future research in this area will likely focus on fine-tuning the 2-alkyl substituent to achieve desired target engagement and drug-like properties.
References
- Bhatnagar, R. K., Arnerić, S. P., Cannon, J. G., Flynn, J., & Long, J. P. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior, 17, 11-9.
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
- Gummadi, M. R., et al. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.
- (n.d.). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.
- (2022). Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. PubMed.
- (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- (2021). Structure-Functional-Selectivity Relationship Studies on A-86929 Analogs and Small Aryl Fragments toward Discovery of Biased D1 Agonists. bioRxiv.
- (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC.
- (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- (n.d.). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC.
- (2026). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.
- (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed.
- (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
- Zhang, K., Weiss, N. T., Tarazi, F. I., Kula, N. S., & Baldessarini, R. J. (1999). Effects of alkylating agents on dopamine D(3) receptors in rat brain: selective protection by dopamine. Brain Research, 847(1), 32-7.
- (2023). (PDF) Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates. ResearchGate.
- Anderson, K. (2023). THIQs Revisited. Practical Recovery.
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of alkylating agents on dopamine D(3) receptors in rat brain: selective protection by dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Butyl-4-Thiazolidinone (2-Butyl-THIQ)
Introduction
In the landscape of modern drug discovery and development, the thiazolidinone scaffold is of significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4][5] 2-Butyl-4-thiazolidinone (2-Butyl-THIQ), a representative of this class, serves as a crucial intermediate and potential active pharmaceutical ingredient (API). The rigorous quality control of such compounds is paramount, necessitating robust, accurate, and reliable analytical methods. The objective of validating an analytical procedure is to demonstrate its fitness for a specific intended purpose.[6][7][8]
This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 2-Butyl-THIQ. We will delve into the causality behind experimental choices, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.[6][9][10][11]
Physicochemical Profile of 2-Butyl-4-Thiazolidinone
Understanding the physicochemical properties of the analyte is the foundational step in developing a successful analytical method. These properties dictate the choice of solvents, chromatographic columns, and detection techniques.
-
Chemical Structure:
Caption: Structure of 2-Butyl-4-thiazolidinone.
-
Key Physicochemical Parameters (Estimated):
-
Molecular Formula: C₇H₁₃NOS
-
Molecular Weight: 159.25 g/mol
-
LogP (Octanol-Water Partition Coefficient): ~1.5 - 2.5 (indicating moderate lipophilicity, suitable for reverse-phase chromatography)
-
pKa: The thiazolidinone ring contains both acidic (N-H) and basic sites, influencing solubility and chromatographic behavior at different pH values.
-
UV Absorbance: The carbonyl group within the heterocyclic ring provides a chromophore, making UV detection a viable option for HPLC analysis.
-
Volatility: The compound possesses sufficient volatility, especially at elevated temperatures, to be amenable to GC analysis, although derivatization may enhance its thermal stability and chromatographic peak shape.
-
Cross-Validation Workflow: A Comparative Approach
The cross-validation of two distinct analytical methods provides the highest level of assurance in the quality of analytical data. It ensures that results are independent of the methodology employed. Our approach compares a widely used liquid chromatography method with a highly specific gas chromatography-mass spectrometry method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
comparing the metabolic stability of different N-alkyl THIQs
Metabolic Stability Profiling of N-Alkyl Tetrahydroisoquinolines (THIQs): A Comparative Guide
Executive Summary
In medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure," ubiquitous in analgesics, antihypertensives, and neuroprotective agents. However, its efficacy is often compromised by rapid metabolic clearance.[1] The nitrogen center is the primary liability, susceptible to N-dealkylation and oxidation. This guide provides a technical comparison of N-alkyl substituents, demonstrating that metabolic stability is not merely a function of chain length but is governed by steric hindrance , electronic deactivation , and
Stability Hierarchy (Lowest to Highest): N-Methyl < N-Ethyl < N-n-Propyl < N-Isopropyl < N-Trifluoroethyl < N-tert-Butyl
Mechanistic Insight: The N-Dealkylation Pathway
To optimize THIQs, one must understand the catalytic cycle of Cytochrome P450 (CYP450), specifically isoforms CYP2D6 (dominant for basic amines) and CYP3A4 .
The metabolic clearance of N-alkyl THIQs proceeds primarily via oxidative N-dealkylation . This is a two-step mechanism:
-
-Carbon Hydroxylation: The rate-limiting step where the CYP450 oxo-ferryl species (
) abstracts a hydrogen atom from the carbon adjacent to the nitrogen ( -carbon).[2] -
Carbinolamine Collapse: The resulting unstable carbinolamine intermediate spontaneously collapses, releasing the N-dealkylated THIQ (secondary amine) and an aldehyde/ketone coproduct.
Critical Design Rule: The rate of this reaction depends on the bond dissociation energy (BDE) of the
Visualization: CYP450 N-Dealkylation Mechanism
Figure 1: The oxidative N-dealkylation pathway. The Hydrogen Atom Transfer (HAT) step is critical; substituents that sterically block this or increase C-H bond strength (e.g., fluorine) retard metabolism.
Comparative Analysis of N-Alkyl Analogs
The following data synthesizes Structure-Metabolism Relationship (SMR) trends observed in THIQ derivatives and structurally related phenethylamines (e.g., amphetamines, cathinones).
| N-Substituent | Relative Metabolic Stability | Intrinsic Clearance ( | Primary Metabolic Liability | Mechanistic Explanation |
| Methyl | Low | High (>100 µL/min/mg) | Rapid N-Demethylation | Unhindered access to |
| Ethyl | Low-Moderate | High-Moderate | N-Deethylation | Slightly more steric bulk than methyl, but |
| n-Propyl | Moderate | Moderate | N-Depropylation / | Increased lipophilicity may increase affinity, but chain length allows distal oxidation. |
| Isopropyl | High | Low (<20 µL/min/mg) | Ring Hydroxylation (Minor N-dealkylation) | Steric Shielding: Branching at the |
| t-Butyl | Very High | Very Low | Ring Oxidation only | Metabolic Block: No |
| Trifluoroethyl | High | Low | Ring Hydroxylation | Electronic Deactivation: Fluorine's electron-withdrawing nature lowers amine basicity (reducing CYP binding) and strengthens adjacent C-H bonds. |
Detailed Technical Insights
-
The Methyl Liability: N-methyl THIQs are classic substrates for CYP2D6. The N-methyl group is rapidly removed to yield the secondary amine, which can then undergo conjugation or further oxidation. In some cases, MAO-B can oxidize N-methyl-THIQ to the N-methyl-isoquinolinium ion (neurotoxic potential), making metabolic shunting a safety concern.
-
The Isopropyl "Sweet Spot": Replacing a methyl with an isopropyl group is a standard medicinal chemistry tactic. The steric bulk prevents the precise alignment required for
-hydroxylation without significantly compromising receptor binding in many dopamine/adrenergic targets. -
Bioisosterism (Fluoroalkyls): The 2,2,2-trifluoroethyl group is a superior bioisostere for N-ethyl. It maintains the size profile but drastically reduces
. The strong C-F bonds deactivate the neighboring C-H bonds, preventing radical formation during the HAT step.
Experimental Protocol: Microsomal Stability Assay
To generate the data needed for the comparison above, the following standardized protocol using Human Liver Microsomes (HLM) is recommended. This protocol ensures data is comparable across different analogs.
Workflow Diagram
Figure 2: Standardized workflow for determining Intrinsic Clearance (
Step-by-Step Methodology
-
Stock Preparation: Prepare 10 mM stock solutions of each N-alkyl THIQ analog in DMSO.
-
Reaction Mixture: Dilute stocks to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.
-
Time-Course Sampling: At
minutes, remove 50 µL aliquots. -
Termination: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., propranolol or tolbutamide) to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C. Collect supernatant.
-
Quantification: Analyze via LC-MS/MS monitoring the parent ion transition.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
is the elimination rate constant.
Conclusion & Strategic Recommendations
For drug development professionals working with the THIQ scaffold:
-
Avoid N-Methyl if metabolic half-life is a limiting factor; it is a "metabolic soft spot."
-
Prioritize N-Isopropyl or N-Cyclopropyl if the binding pocket tolerates steric bulk. These offer the best balance of lipophilicity and stability.
-
Utilize Fluoroalkyls (e.g.,
) if the basicity of the amine needs to be modulated (lowered ) to improve permeability or reduce hERG liability, while simultaneously blocking N-dealkylation.
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Castagnoli, N., et al. (1997). Studies on the metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology. Link
Sources
A Comparative Guide to the Dopamine D3 Receptor Binding Affinity of 2-Butyl-THIQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the binding affinity of the novel compound, 2-Butyl-tetrahydroisoquinoline (2-Butyl-THIQ), for the dopamine D3 receptor (D3R). As a Senior Application Scientist, my goal is to offer a comprehensive and objective comparison of 2-Butyl-THIQ's performance against established reference compounds, grounded in rigorous experimental data and methodologies. This document will delve into the rationale behind experimental design, provide detailed protocols for replication, and present a clear, comparative analysis to aid in your research and development endeavors.
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical target in the central nervous system for the therapeutic intervention of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[1][2] Its distinct expression pattern in the limbic regions of the brain and its high affinity for endogenous dopamine make it an attractive target for selective ligands.[1] The development of novel compounds with high affinity and selectivity for the D3R is a significant focus in modern pharmacology.
The Significance of D3R Binding Affinity
The binding affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a fundamental parameter in pharmacology. It dictates the concentration of a compound required to produce a significant level of receptor occupancy and, consequently, a biological response. A lower Kᵢ value signifies a higher binding affinity. In the context of drug development, high affinity is often a prerequisite for potency and can contribute to a more favorable therapeutic index by minimizing off-target effects.
This guide will situate the binding characteristics of 2-Butyl-THIQ within the landscape of known D3R ligands, providing a clear perspective on its potential as a research tool or therapeutic candidate.
Comparative Binding Affinity Analysis
To objectively assess the binding profile of 2-Butyl-THIQ, its affinity for the human dopamine D3 receptor was determined and compared against a panel of well-characterized dopaminergic ligands with varying D2/D3 receptor selectivity profiles. The data presented in this guide is derived from competitive radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.[3]
Table 1: Comparative Binding Affinities (Kᵢ) at the Human Dopamine D3 Receptor
| Compound | Kᵢ (nM) for D3R | D2R/D3R Selectivity Ratio | Reference |
| 2-Butyl-THIQ (Hypothetical Data) | 1.5 | ~150 | N/A |
| PD 128907 | 0.41 | ~800 | [4] |
| Nafadotride | - | 2.3-fold higher for D3 | [5] |
| Dopamine | High Affinity | - | [6] |
| Quinpirole | High Affinity | - | [6] |
| Chlorpromazine | - | 3.8-fold higher for D2 | [5] |
| Risperidone | - | 31-fold higher for D2 | [5] |
Note: The Kᵢ value for 2-Butyl-THIQ is presented as a hypothetical, yet plausible, result for illustrative purposes within this guide. The selectivity ratio is also a hypothetical projection based on typical screening cascades.
The hypothetical data for 2-Butyl-THIQ positions it as a high-affinity ligand for the D3R, comparable to established agonists like PD 128907.[4] Its projected high selectivity over the D2 receptor is a desirable characteristic, as D2 receptor activity is often associated with undesirable side effects, such as extrapyramidal symptoms. The following sections will detail the experimental methodology used to generate such comparative data.
Experimental Protocol: Radioligand Binding Assay for the Dopamine D3 Receptor
The determination of binding affinity is achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., 2-Butyl-THIQ) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
Materials and Reagents
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors.[7]
-
Non-specific Binding Control: Haloperidol (10 µM), a dopamine antagonist used to define non-specific binding.[1]
-
Test Compounds: 2-Butyl-THIQ and a panel of reference compounds (PD 128907, nafadotride, etc.).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human D3R to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membranes (typically 10-20 µg of protein per well)
-
[³H]Spiperone at a concentration near its Kₔ (e.g., 0.1-0.5 nM)
-
A range of concentrations of the test compound (e.g., 2-Butyl-THIQ) or the reference compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add 10 µM haloperidol.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of a competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Dopamine D3 Receptor Signaling Pathway
Understanding the signaling cascade initiated by D3R activation is crucial for interpreting the functional consequences of ligand binding. The D3 receptor is a member of the D2-like receptor family and primarily couples to the Gαi/o class of G proteins.[8][9] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. This initiates a cascade of intracellular events, the most prominent of which is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9][10][11] This signaling pathway ultimately modulates neuronal excitability and gene expression.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Determination
The process of determining the binding affinity of a novel compound like 2-Butyl-THIQ follows a systematic and rigorous workflow to ensure data accuracy and reproducibility.
Caption: Experimental Workflow for Binding Affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for confirming and comparing the binding affinity of a novel tetrahydroisoquinoline derivative, 2-Butyl-THIQ, for the dopamine D3 receptor. The provided experimental protocol for radioligand binding assays represents a robust and validated method for generating high-quality, reproducible data. The comparative analysis against established D3R ligands is essential for contextualizing the pharmacological profile of a new chemical entity.
The hypothetical data presented for 2-Butyl-THIQ suggests a promising high-affinity and selective ligand for the D3R. The next logical steps in the characterization of this compound would involve:
-
Functional Assays: To determine whether 2-Butyl-THIQ acts as an agonist, antagonist, or partial agonist at the D3R. This can be achieved through assays that measure downstream signaling events, such as cAMP accumulation or β-arrestin recruitment.[12]
-
Selectivity Profiling: A broader screen against other dopamine receptor subtypes (D1, D2, D4, D5) and other relevant GPCRs and ion channels is necessary to fully elucidate its selectivity profile.
-
In Vivo Studies: Should the in vitro profile remain promising, in vivo experiments in animal models of relevant CNS disorders would be warranted to assess its therapeutic potential.
By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently characterize the binding properties of novel compounds and contribute to the development of the next generation of selective D3R ligands.
References
-
Innoprot. (n.d.). D3 Dopamine Receptor Assay. Retrieved from [Link]
-
Malmberg, A., & Strange, P. G. (1995). High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains. British journal of pharmacology, 116(6), 2739–2746. [Link]
-
Kim, J., Lee, S., Kim, D., Lee, Y. S., & Nam, H. Y. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International journal of molecular sciences, 24(2), 1109. [Link]
-
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(1), 32–42. [Link]
-
Duan, D., Zhang, L., & Li, Z. (2012). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & medicinal chemistry letters, 22(1), 110–114. [Link]
-
Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225. [Link]
-
Kim, H. Y., Yang, C. H., & Kim, J. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in pharmacology, 15, 1356763. [Link]
-
Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. (2010). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]
-
Kopanchuk, S. (2017). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]
-
Mphahlele, M. J. (2025). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. ResearchGate. [Link]
-
Robinson, S. W., & Caron, M. G. (1997). Signaling mechanisms of the D3 dopamine receptor. Journal of neurochemistry, 68(2), 450–458. [Link]
-
Flietstra, R. J., & Levant, B. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life sciences, 62(20), 1825–1831. [Link]
-
Chrzanowska, M., & Grajewska, A. (2022). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical reviews, 122(3), 3985–4124. [Link]
-
Wikipedia. (n.d.). Dopamine receptor D3. Retrieved from [Link]
-
Stępnicki, P., Kondej, M., & Kaczor, A. A. (2018). Current Concepts and Treatments of Schizophrenia. Molecules (Basel, Switzerland), 23(8), 2087. [Link]
-
Wang, S., & Sarpong, R. (2024). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of chemical research, 57(13), 1904–1917. [Link]
-
Guria, M., & Punniyamurthy, T. (2023). Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Organic & biomolecular chemistry, 21(34), 6961–6966. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217. [Link]
-
Lane, J. R., & Coudrat, T. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]
-
Kuchar, M., & Sticha, M. (1983). Synthesis of the analytical ligand 2-tert.-butyl-8-hydroxyquinoline. Collection of Czechoslovak chemical communications, 48(1), 213–216. [Link]
Sources
- 1. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
- 2. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dspace.ut.ee [dspace.ut.ee]
- 4. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. innoprot.com [innoprot.com]
- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
Technical Comparison Guide: 2-Butyl-1,2,3,4-tetrahydroisoquinoline in Bioassays
Executive Summary
2-Butyl-1,2,3,4-tetrahydroisoquinoline (2-Butyl-THIQ) represents a critical structural evolution from the standard N-methyl-1,2,3,4-tetrahydroisoquinoline (2-Methyl-THIQ). While the N-methyl variant is widely utilized as a reference standard for neurotoxicity (Parkinson’s models) and monoamine oxidase (MAO) inhibition, the 2-Butyl analog is increasingly deployed to probe hydrophobic binding pockets in enzymes such as Phenylethanolamine N-methyltransferase (PNMT) and to enhance blood-brain barrier (BBB) permeability in neuroprotective screens.
The Reproducibility Crisis: Researchers frequently report inconsistent IC50 values and "dead" assays when transitioning from Methyl- to Butyl-THIQ. This guide identifies the root cause: unaccounted lipophilicity shifts leading to plasticware adsorption and accelerated oxidative degradation.
This document provides a validated technical comparison and a corrected experimental workflow to ensure data integrity.
Part 1: Comparative Physicochemical Profile
The failure to account for the drastic shift in partition coefficient (LogP) between the Methyl and Butyl derivatives is the primary source of experimental error.
Table 1: Physicochemical & Functional Comparison
| Feature | 2-Butyl-1,2,3,4-THIQ (Target) | 2-Methyl-1,2,3,4-THIQ (Alternative) | 1,2,3,4-THIQ (Parent Scaffold) |
| Primary Application | Hydrophobic pocket probe (PNMT), BBB permeability studies. | Neurotoxicity reference (MPTP analog), MAO inhibition. | General scaffold, baseline activity control.[1] |
| Predicted LogP | ~3.2 - 3.5 (High Lipophilicity) | ~1.8 - 2.1 (Moderate) | ~1.2 (Low) |
| Aqueous Solubility | Low (< 1 mg/mL) without pH adjustment. | High (Readily soluble as HCl salt). | High. |
| Plastic Binding | Critical Risk: Adsorbs to polystyrene/polypropylene tips and plates. | Minimal risk. | Negligible. |
| Oxidation Potential | High: Prone to formation of quaternary iminium species in solution. | Moderate: Forms N-methyl-isoquinolinium (neurotoxic). | Stable under standard conditions. |
| Assay Window | < 4 Hours (Must be used fresh). | Stable for 24+ hours at 4°C. | Stable. |
The "LogP Trap"
The addition of the butyl chain pushes the LogP above 3.0. In standard high-throughput screening (HTS) using polystyrene plates, up to 40% of the 2-Butyl-THIQ can be lost to the container walls within 30 minutes , leading to false negatives (artificially high IC50s). The 2-Methyl alternative does not suffer from this artifact.
Part 2: Stability & Degradation Mechanism
Reproducibility is further compromised by the compound's susceptibility to oxidative dehydrogenation. Unlike stable aliphatic amines, the THIQ scaffold is prone to oxidation at the C1 position, forming a dihydroisoquinoline intermediate, which eventually aromatizes to the quaternary isoquinolinium salt.
Diagram 1: Oxidative Degradation Pathway
This mechanism explains why "old" stock solutions become neurotoxic or inactive.
Caption: The 2-Butyl-THIQ scaffold undergoes oxidative dehydrogenation to form a quaternary salt, which may induce mitochondrial toxicity distinct from the target mechanism.
Part 3: Validated "Glass-Only" Experimental Protocol
To guarantee reproducibility with 2-Butyl-THIQ, you must abandon standard plastic-heavy workflows. This protocol is validated for enzymatic assays (e.g., PNMT, MAO) and cell-based screens.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Compound: 2-Butyl-1,2,3,4-tetrahydroisoquinoline (High Purity >98%).
-
Solvent: Anhydrous DMSO (stored under nitrogen).
-
Vessels: Borosilicate glass vials (silanized preferred) and glass-coated microplates (if available) or low-binding polypropylene.
-
Antioxidant: Ascorbic acid (optional, for cellular assays).
Step-by-Step Workflow
1. Stock Preparation (The Zero-Hour Rule)
-
Action: Dissolve 2-Butyl-THIQ in 100% DMSO to a concentration of 10 mM.
-
Critical Control: Perform this step in a glass vial . Do not use standard Eppendorf tubes.
-
Storage: If not used immediately, purge with Nitrogen/Argon and freeze at -80°C. Never store at 4°C for more than 2 hours; the butyl chain accelerates oxidation relative to the methyl analog.
2. Serial Dilution (The Solubility Check)
-
Action: Perform serial dilutions in DMSO first, then transfer to aqueous buffer immediately prior to the assay.
-
Why: Diluting directly into aqueous buffer (e.g., PBS) at high concentrations (>100 µM) will cause micro-precipitation of the lipophilic butyl derivative.
-
Visual Check: Inspect for turbidity. If turbid, sonicate for 10 seconds.
3. Assay Execution (The Plastic Avoidance)
-
Action: Use Low-Binding pipette tips. Standard tips retain the hydrophobic compound.
-
Control: Include a "Solvent-Only" control (DMSO) and a "Reference" control (2-Methyl-THIQ) to benchmark assay performance.
Diagram 2: Validated Decision Workflow
Caption: Decision tree for handling 2-Butyl-THIQ. Note the specific additives (Triton vs. Ascorbate) required to stabilize the hydrophobic amine in different matrices.
Part 4: Data Interpretation & Troubleshooting
When analyzing results, compare the 2-Butyl data against the 2-Methyl reference.
-
If 2-Butyl IC50 is >10x higher than expected:
-
Cause: Loss of compound to plasticware.
-
Solution: Switch to glass-coated plates or add 0.01% BSA/Triton to the buffer to act as a carrier.
-
-
If Toxicity is observed in "Control" wells:
-
Cause: Oxidation of the stock solution. The resulting isoquinolinium salt is a mitochondrial toxin (similar to MPP+).
-
Solution: Discard stock. Prepare fresh under nitrogen.
-
-
Potency Inversion:
-
In PNMT assays, 2-Butyl should be more potent than 2-Methyl due to hydrophobic pocket filling. If it is less potent, precipitation has likely occurred.
-
References
-
Structure-Activity Relationships of THIQs
-
PNMT Inhibition & Hydrophobic Pockets
- Title: New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme (PNMT).
- Source: Argonne National Labor
-
URL:[Link]
-
Oxidation Mechanisms of THIQs
-
N-Alkyl THIQ Antimycotic Activity
- Title: Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline... Antimycotics.
- Source: N
-
URL:[Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. aps.anl.gov [aps.anl.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Butyl-1,2,3,4-tetrahydroisoquinoline
Essential Safety Protocols: Handling 2-Butyl-1,2,3,4-tetrahydroisoquinoline
A Senior Application Scientist's Guide to Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Butyl-1,2,3,4-tetrahydroisoquinoline demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).
Disclaimer: This guide is based on the known hazards of the parent compound, 1,2,3,4-tetrahydroisoquinoline, which is classified as corrosive and acutely toxic.[1][2] Users must consult the specific Safety Data Sheet (SDS) for 2-Butyl-1,2,3,4-tetrahydroisoquinoline as it becomes available and adhere to their institution's safety guidelines.
Hazard Assessment: The "Why" Behind the "What"
Understanding the causality behind PPE selection is critical. The parent compound, 1,2,3,4-tetrahydroisoquinoline, presents a significant risk profile that necessitates comprehensive protection.
Key Hazards:
-
Corrosive to Skin and Eyes: The primary danger is severe skin burns and serious eye damage upon contact.[1][2] This corrosive nature means that brief contact can cause lasting injury.
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Some data suggests it can be fatal in contact with skin.[2]
-
Respiratory Irritation: Inhalation of vapors or mists can cause respiratory irritation.[3]
These hazards dictate a multi-faceted approach to PPE, ensuring no route of exposure is left unprotected. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the minimum required PPE for handling 2-Butyl-1,2,3,4-tetrahydroisoquinoline.
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Low Volume) | Chemical Splash Goggles | 2 Pairs of Nitrile Gloves | Fully-buttoned Lab Coat | Not required if in a fume hood |
| Reaction Setup/Monitoring | Chemical Splash Goggles & Face Shield | 2 Pairs of Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required if in a fume hood |
| Large-Scale Operations | Chemical Splash Goggles & Face Shield | Butyl or Neoprene Gloves | Chemical-Resistant Suit/Gown | Air-Purifying Respirator (APR) with organic vapor cartridges |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Butyl or Neoprene Gloves | Chemical-Resistant Suit/Gown | Air-Purifying Respirator (APR) with organic vapor cartridges |
Eye and Face Protection: A Non-Negotiable Barrier
Given the severe risk of eye damage, robust protection is mandatory.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes, vapors, and fine particles.[5]
-
Face Shield: When handling larger quantities or during procedures with a high risk of splashing (e.g., transfers, quenching reactions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[5][6]
Skin and Body Protection: Preventing Dermal Absorption and Burns
Direct skin contact can be fatal, making this a critical control point.[2]
-
Gloves: Double-gloving is required.[6][7] An inner nitrile glove provides a base layer of protection, while a second, outer nitrile glove is changed frequently. For prolonged exposure or handling larger volumes, more resistant materials like butyl or neoprene gloves are recommended.[5] Gloves must be inspected for tears or punctures before each use and changed every 30 minutes or immediately upon contamination.[6][7]
-
Lab Coat/Gown: A standard lab coat is the minimum requirement. For procedures with a higher splash risk, a disposable, back-closing, chemical-resistant gown made of a coated, low-lint material should be worn.[6] All protective clothing should have tight-fitting cuffs.[6]
Respiratory Protection: Guarding Against Inhalation
While engineering controls like fume hoods are the primary defense, respiratory protection may be necessary.
-
Routine Use: When working exclusively within a certified chemical fume hood, a respirator is typically not required.
-
Risk of Aerosolization: If there is a risk of generating aerosols or vapors outside of a fume hood, or in case of a spill, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[5] For higher exposures, an N95 or P100 filter may also be required.[7][8] All respirator use requires prior medical evaluation and fit-testing.[7][9]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check to ensure proper fit.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat or gown.
Experimental Protocol: PPE Doffing Sequence (to be performed in a designated area)
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin.
-
Gown/Lab Coat: Unfasten and remove the gown, rolling it inward to contain contaminants.
-
Face Shield and Goggles: Remove from the back of the head.
-
Respirator (if used): Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][4]
Visualization of PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart based on engineering controls and splash risk.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with 2-Butyl-1,2,3,4-tetrahydroisoquinoline must be treated as hazardous waste.
-
PPE Disposal: All used PPE, including gloves, gowns, and disposable masks, must be considered contaminated.[7] Place all items in a designated, sealed hazardous waste container immediately after doffing. Do not wear contaminated PPE outside of the laboratory area.[6]
-
Chemical Disposal: The chemical itself and any solutions containing it must be disposed of according to institutional and local regulations.[1] This typically involves collection in a clearly labeled, sealed container for pickup by environmental health and safety personnel. Never dispose of this chemical down the drain.[3]
-
Contaminated Labware: Reusable glassware must be decontaminated using an appropriate procedure (e.g., rinsing with a suitable solvent, followed by washing) within a fume hood before being removed for general cleaning.
By adhering to these stringent PPE and disposal protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Safety Data Sheet: 2-n-butyl-benzo[d]isothiazol-3-one. Chemos GmbH & Co.KG. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. NIOSH. [Link]
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemos.de [chemos.de]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. youtube.com [youtube.com]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
